3-Methyl-1-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLUGSJEMSDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150179 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-54-7 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-phenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole
CAS Number: 1128-54-7
This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential applications of this molecule. While the pyrazole scaffold is known for a wide range of biological activities, specific data on the biological mechanisms of this compound itself is limited. This guide summarizes the available chemical data and places the compound within the broader context of pyrazole derivatives' pharmacological potential.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as white to pale yellow crystals. It is largely insoluble in water but soluble in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 1128-54-7 | [1] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | |
| Melting Point | 34-36 °C | |
| Boiling Point | 255-256 °C (at 752 Torr) | |
| Density | 1.076 g/cm³ | |
| Refractive Index | 1.5870 (at 20 °C) | |
| Water Solubility | Insoluble |
Spectral Data
Key spectral data for the characterization of this compound are summarized below.
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available, confirming the proton environments within the molecule. |
| GC-MS | Mass spectrometry data confirms the molecular weight and fragmentation pattern. |
| FTIR | Infrared spectroscopy data reveals the characteristic vibrational frequencies of the functional groups present.[1] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritant (Category 2) | Irritant | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2A) | Irritant | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Irritant | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
The synthesis of this compound and its derivatives is well-documented in the chemical literature. Below are representative experimental protocols.
Synthesis of this compound from Ethyl Acetoacetate and Phenylhydrazine
This is a classic and widely used method for the synthesis of pyrazole derivatives, often referred to as the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine.[2]
-
Reflux the mixture for approximately 1 hour.[2]
-
After reflux, a sticky mass is typically obtained.[2]
-
Add petroleum ether to the round-bottom flask to solidify the product.[2]
-
Transfer the contents to a beaker and allow it to stand for a few minutes.[2]
-
Scrape the solidified product from the beaker.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one
This protocol describes the synthesis of a derivative of the target compound, illustrating a common modification.
Materials:
-
3-Methyl-1-phenyl-4-acetylpyrazol-5-one
-
Lawesson's reagent
-
Toluene
-
iso-Propanol (for recrystallization)
Procedure:
-
In a closed vessel, dissolve 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in 15 mL of toluene.[3]
-
Stir the solution at 150 °C for 5 hours.[3]
-
After the reaction is complete, the crude product is purified by column chromatography to yield the pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.[3]
-
The final product can be further purified by recrystallization from iso-propanol to obtain orange-colored crystal blocks.[3]
Biological Activities and Potential Applications
The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6]
While this compound itself is primarily used as a chemical intermediate in the synthesis of more complex molecules, its structural motif is of interest to drug discovery. For instance, derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been investigated as potent antioxidants and 15-Lipoxygenase inhibitors.[7][8] Furthermore, other pyrazole derivatives have been designed and synthesized as multi-targeted inhibitors of kinases like JAK2/3 and Aurora A/B, which are implicated in cancer.[9]
It is important to note that specific biological studies detailing the mechanism of action, protein targets, or signaling pathway modulation for this compound are not extensively reported in the current scientific literature. Therefore, its biological role is largely inferred from the activities of structurally related pyrazole compounds. Further research is needed to elucidate the specific pharmacological profile of this particular molecule.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a typical synthesis route for this compound.
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. This compound | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their derivatives are integral to many pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on a specific derivative, 3-Methyl-1-phenyl-1H-pyrazole, providing a detailed overview of its chemical identity, structural characteristics, synthesis, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.
Chemical Structure and Nomenclature
The compound this compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound (CAS No: 1128-54-7) are summarized below. This information is critical for its identification, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Exact Mass | 158.084398327 Da | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (s), 2.37 (s, 3H) | [2] |
| Mass Spectrometry | (GC-MS, EI) m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 90 (8.8%), 77 (20.1%) | [2] |
| Infrared (IR) | (Vapor Phase) Major peaks include those corresponding to C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations. | [1] |
Experimental Protocols
The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Synthesis of this compound
This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)
-
Phenylhydrazine
-
Ethanol (Solvent)
-
Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)
-
Silica gel for column chromatography
Procedure:
-
A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Ethanol (10 mL) is added as the solvent.
-
A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off from the reaction mixture.
-
The solvent is evaporated under reduced pressure to obtain the crude product.
-
The crude product is purified by column chromatography over silica gel to afford the pure pyrazole derivative.[3]
Note: While the provided reference outlines the general synthesis of various pyrazoles, the specific 1,3-dicarbonyl precursor for this compound would be 1-phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be required for this specific isomer.
Workflow and Process Visualization
The synthesis and characterization of a novel heterocyclic compound like this compound follows a structured workflow from initial reaction to final analysis. This process ensures the identity, purity, and structural integrity of the synthesized molecule.
Caption: General workflow for the synthesis and characterization of heterocyclic compounds.
Biological and Pharmacological Context
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities.[4] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[5] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While specific quantitative biological data for this compound is not extensively reported in public literature, its structural motif is of significant interest. It often serves as a key intermediate or starting material for the synthesis of more complex, biologically active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-inflammatory and analgesic properties.[6] Researchers often modify the core structure of compounds like this compound to optimize activity against specific biological targets.
References
- 1. This compound | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1-phenyl-1H-pyrazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. It details the molecule's fundamental physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This guide is intended for professionals in research and development who require precise and actionable information.
Core Physicochemical Data
The essential quantitative data for this compound are summarized below. These properties are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3][4] |
| Molecular Weight | 158.20 g/mol | [2][3][5] |
| IUPAC Name | 3-methyl-1-phenylpyrazole | [2] |
| CAS Number | 1128-54-7 | [2] |
| Melting Point | 34-36 °C | |
| Boiling Point | 255-256 °C (at 752 Torr) | |
| Form | Crystals |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. The following protocol outlines a representative method based on the reaction of phenylhydrazine with a 1,3-dicarbonyl compound.
Experimental Protocol: Cyclocondensation Synthesis
Objective: To synthesize this compound from phenylhydrazine and acetylacetone.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Addition of Reactant: While stirring, slowly add acetylacetone (1 equivalent) to the solution. The addition is typically exothermic, and the rate should be controlled to maintain a moderate temperature.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker of cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as white to off-white crystals.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound via the cyclocondensation of phenylhydrazine and acetylacetone.
Caption: Workflow for the synthesis of this compound.
References
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
3-Methyl-1-phenyl-1H-pyrazole synthesis from phenylhydrazine and ethyl acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one, a key heterocyclic compound, from the reaction of phenylhydrazine and ethyl acetoacetate. This synthesis is a classic example of the Knorr pyrazole synthesis and is fundamental in the production of various pharmaceuticals, including the neuroprotective agent Edaravone.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one from phenylhydrazine and ethyl acetoacetate proceeds via the Knorr pyrazole synthesis. The reaction mechanism involves the initial condensation of phenylhydrazine with the keto group of ethyl acetoacetate to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl group. The subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring.
The reaction is typically regioselective, with the more nucleophilic nitrogen of phenylhydrazine attacking the ketone carbonyl of ethyl acetoacetate. The resulting product, 3-methyl-1-phenyl-1H-pyrazol-5-one, can exist in several tautomeric forms, with the CH, OH, and NH forms being the most significant. The equilibrium between these tautomers can be influenced by the solvent and the physical state.
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Protocols
Several protocols for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one have been reported. The following are detailed methodologies from cited literature.
Protocol 1: Solvent-Free Synthesis [1]
-
Reactants:
-
Phenylhydrazine (0.20 mol)
-
Ethyl acetoacetate (0.22 mol)
-
-
Procedure:
-
Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0 °C).
-
Add phenylhydrazine dropwise (1 mL/min).
-
After the addition is complete, tightly close the flask cap and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.
-
Remove water, ethanol, and excess ethyl acetoacetate by vacuum stripping.
-
Wash the resulting solid with diethyl ether (20 mL) to obtain the product.
-
Protocol 2: Synthesis in Methanol with pH control [2]
-
Reactants:
-
Phenylhydrazine (0.5 mol)
-
Ethyl acetoacetate (0.5 mol)
-
Methanol (80 mL)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a 500ml three-necked bottle, add methanol and phenylhydrazine.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5-6.
-
Slowly add ethyl acetoacetate dropwise while maintaining the temperature at 40-90°C.
-
After the addition, reflux the reaction mixture for 1-6 hours.
-
Distill off the methanol.
-
Adjust the pH to neutral and continue to reflux for 1-3 hours at 60-80°C.
-
Cool the reaction solution to allow for crystal separation.
-
Filter the crude product.
-
Recrystallize the crude product from anhydrous methanol with activated carbon to obtain the pure product.
-
Protocol 3: Synthesis with Acetic Acid [3]
-
Reactants:
-
Ethyl acetoacetate (12.4 mL)
-
Phenylhydrazine (10 mL)
-
Acetic acid (1 mL)
-
Diethyl ether (30 mL)
-
-
Procedure:
-
Mix pure ethyl acetoacetate and phenylhydrazine, followed by the addition of acetic acid.
-
Heat the mixture on a boiling water bath in a fume cupboard for 1 hour with occasional stirring.
-
Allow the resulting heavy syrup to cool.
-
Add diethyl ether and stir the mixture vigorously until the product precipitates.
-
Filter the solid product, wash with ether, and dry.
-
Recrystallize from an equal volume of water and ethanol.
-
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of 3-methyl-1-phenyl-1H-pyrazol-5-one.
| Phenylhydrazine (mol) | Ethyl Acetoacetate (mol) | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 0.20 | 0.22 | None | None | 80-90 | 1.5 | ~100 | 126-128 | [1] |
| 0.5 | 0.5 | Methanol | HCl | 40-90 (reflux) | 1-6 | 94.8-97.1 | 127-127.6 | [2] |
| - | - | None | Acetic Acid | Water bath | 1 | - | - | [3] |
| - | - | None | None | Reflux | 1.5 | 64.92 | - | [4] |
Spectroscopic Data
The structural confirmation of 3-methyl-1-phenyl-1H-pyrazol-5-one is achieved through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6 | [1] |
| IR (cm⁻¹) | 3350 (N-H), 3060 (C-H, aromatic), 1740 (C=O) | [5] |
| Mass Spec. (m/z) | Molecular Ion: 174 |
Logical Relationships and Experimental Workflow
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one follows a clear and logical workflow from starting materials to the final purified product.
Caption: Experimental Workflow for Synthesis.
References
An In-depth Technical Guide on 3-Methyl-1-phenyl-1H-pyrazole: Discovery, Synthesis, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document details its historical discovery through the seminal work of Ludwig Knorr, outlines the foundational Knorr pyrazole synthesis, presents its key physicochemical and spectroscopic data in a structured format, and provides a detailed experimental protocol for its preparation. Visual diagrams are included to illustrate the synthetic workflow and the general reaction mechanism, adhering to specified technical guidelines for clarity and precision.
Discovery and Historical Context
The history of this compound is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the late 19th century. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr reported the synthesis of a new class of five-membered heterocyclic compounds: pyrazoles.[3][4][5] This discovery was a landmark in heterocyclic chemistry.
Knorr's initial work was driven by the quest for quinine-related compounds and led to the synthesis of Antipyrine (phenazone), a pyrazolone derivative that became the first synthetic analgesic drug and a commercial success.[6] The fundamental reaction he developed, now known as the Knorr Pyrazole Synthesis , involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][5][7] This versatile reaction remains a cornerstone for the synthesis of a wide array of substituted pyrazoles, including this compound.[8][9] Knorr's habilitation thesis in 1885 further elaborated on the formation of these carbon-nitrogen rings from acetoacetate derivatives.[6]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[10] |
| Molecular Weight | 158.20 g/mol | PubChem[10] |
| CAS Number | 1128-54-7 | PubChem[10] |
| Appearance | White crystals | ChemicalBook[11] |
| Melting Point | 34-36 °C | ChemicalBook[11] |
| Boiling Point | 255-256 °C (at 752 Torr) | ChemicalBook[11] |
| Density | 1.076 g/cm³ | ChemicalBook[11] |
| Refractive Index | 1.5870 (at 20°C) | ChemicalBook[11] |
| Water Solubility | Insoluble | ChemicalBook[11] |
| pKa | 0.87 ± 0.10 (Predicted) | ChemicalBook[11] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (d), 2.37 (s) | ChemicalBook[12] |
| Mass Spectrometry (EI) | m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 77 (20.1%) | ChemicalBook[12] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Knorr Pyrazole Synthesis. The reaction involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetaldehyde or a related precursor. A common and closely related synthesis is that of its isomer, 3-methyl-1-phenyl-5-pyrazolone (Edaravone), which uses ethyl acetoacetate.[4][13]
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol outlines a general method for the synthesis of pyrazoles, adapted for this compound.
Materials:
-
Phenylhydrazine
-
1,3-Dicarbonyl compound (e.g., acetylacetone as a precursor to the required synthon)
-
Acid catalyst (e.g., acetic acid, sulfuric acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Phenylhydrazine: Slowly add an equimolar amount of phenylhydrazine to the solution. The addition may be exothermic.
-
Catalysis and Reflux: Add a catalytic amount of acid. Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Extraction: Dilute the reaction mixture with dichloromethane and wash with water. The organic phases are combined, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth.[11]
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyls can lead to the formation of two structural isomers.[3] Reaction conditions can be optimized to favor the desired isomer.
Visual Diagrams
Logical Relationship: The Knorr Pyrazole Synthesis
The following diagram illustrates the core components and outcome of the Knorr Pyrazole Synthesis.
Caption: Logical flow of the Knorr Pyrazole Synthesis.
Experimental Workflow: Synthesis of this compound
This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of the target compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This compound, a direct descendant of Ludwig Knorr's foundational work, continues to be a relevant scaffold in modern chemical research. Its straightforward synthesis, coupled with the diverse biological activities exhibited by pyrazole derivatives, ensures its place as a valuable building block in the development of new therapeutic agents.[1][2] This guide provides the core technical information required by researchers to understand, synthesize, and characterize this important heterocyclic compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. books.rsc.org [books.rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-METHYL-1-PHENYLPYRAZOLE CAS#: 1128-54-7 [m.chemicalbook.com]
- 12. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 13. ias.ac.in [ias.ac.in]
Physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7). The document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with an analysis of its spectral data. A key chemical transformation, the Vilsmeier-Haack reaction, is also described and its mechanism illustrated. This guide is intended to be a valuable resource for professionals in research, and drug development, offering foundational information for further investigation and application of this compound.
Core Physical and Chemical Properties
This compound is a white to pale yellow crystalline solid at room temperature. It is largely insoluble in water but shows solubility in organic solvents.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 255-256 °C (at 752 Torr) | [2] |
| Density | 1.076 g/cm³ | [2] |
| Refractive Index | 1.5870 (at 20°C, 589.3 nm) | [2] |
| Appearance | White to cream or pale yellow crystals | [1] |
| Solubility | Insoluble in water | [2] |
Chemical and Spectroscopic Properties
The chemical and spectroscopic data for this compound are presented below.
| Property | Value | Reference(s) |
| CAS Number | 1128-54-7 | [2] |
| pKa | 0.87 ± 0.10 (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.79 (d, 2H), 7.64 (d, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (s, 1H), 2.37 (s, 3H) | [3] |
| ¹³C NMR | Data not consistently available in searched literature | |
| IR Spectroscopy | Specific peak data not detailed in searched literature | |
| Mass Spectrometry | Molecular Ion (M+): 158 | [3] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound.[2]
Materials:
-
3-Methylpyrazole (1.47 mmol)
-
Iodobenzene (2.21 mmol)
-
Copper(I) iodide (CuI, 0.147 mmol)
-
Manganese(II) fluoride (MnF₂, 0.441 mmol)
-
Potassium hydroxide (KOH, 2.94 mmol)
-
trans-1,2-Diaminocyclohexane (0.294 mmol)
-
Water (0.75 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 3-methylpyrazole, CuI, MnF₂, KOH, and iodobenzene.
-
Add trans-1,2-diaminocyclohexane and water to the reaction vial.
-
Seal the vial with a screw cap.
-
Stir the reaction mixture at 60 °C for 24 hours in the air.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography to obtain 3-methyl-1-phenylpyrazole.
-
Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.
Chemical Reactions and Mechanisms
Vilsmeier-Haack Reaction
A notable reaction of this compound is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction on this compound.
Biological and Pharmacological Context
While this compound itself is primarily used as an intermediate in the synthesis of other compounds, the broader class of pyrazole derivatives exhibits a wide range of biological activities. These activities include potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, it serves as a building block in the development of pharmaceuticals that target specific biological pathways.[6] It is also utilized in agricultural chemistry as an intermediate for fungicides and herbicides.[6]
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound is a versatile heterocyclic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate in both the pharmaceutical and agrochemical industries is significant. This guide provides essential data and protocols to support researchers in their work with this compound, facilitating its application in the development of new technologies and therapies. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic potentials.
References
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Methyl-1-phenyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-based compounds in drug discovery and development. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound and its derivatives in research and development settings. This guide provides the fundamental spectroscopic data and methodologies to facilitate these critical processes.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. For clarity and ease of comparison, the quantitative data are summarized in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.789 | Doublet of Doublets | 2H, Phenyl (ortho) |
| 7.636 | Doublet | 1H, Pyrazole (H5) |
| 7.405 | Triplet | 2H, Phenyl (meta) |
| 7.230 | Triplet | 1H, Phenyl (para) |
| 6.226 | Doublet | 1H, Pyrazole (H4) |
| 2.373 | Singlet | 3H, Methyl (CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Reference Compound)
| Chemical Shift (δ) ppm | Assignment |
| 148.1 | C3/C5-Pyrazole |
| 139.4 | C-ipso (Phenyl) |
| 138.4 | C3/C5-Pyrazole |
| 128.3 | C-meta (Phenyl) |
| 126.4 | C-para (Phenyl) |
| 124.0 | C-ortho (Phenyl) |
| 106.4 | C4-Pyrazole |
| 12.9 | Methyl (CH₃) |
| 11.8 | Methyl (CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Note on IR Data: A detailed experimental IR spectrum for this compound was not found in the available literature. The following table lists the characteristic vibrational frequencies for a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-one , to provide an indication of the expected absorption bands.
Table 3: Characteristic IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-one (Reference Compound)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~1600 | C=O stretch | Amide (in pyrazolone) |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~1550 | C=N stretch | Pyrazole ring |
| ~760, ~690 | C-H out-of-plane bend | Monosubstituted phenyl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Ion |
| 158.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 157.0 | 47.9 | [M-H]⁺ |
| 130.0 | 17.0 | [M-N₂]⁺ or [M-C₂H₄]⁺ |
| 77.0 | 20.1 | [C₆H₅]⁺ (Phenyl cation) |
| 51.0 | 7.8 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
-
Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-400
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. It is intended to assist researchers in their efforts to synthesize, identify, and utilize this important chemical entity in the pursuit of new therapeutic agents.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazole Derivatives
The phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry with significant implications in medicinal chemistry and drug development.[1] Among the heterocyclic scaffolds of pharmaceutical interest, pyrazolone derivatives are prominent, with their tautomeric behavior directly influencing their biological activity, reactivity, and pharmacokinetic properties.[2][3] This technical guide focuses on the tautomerism of this compound derivatives, particularly the well-studied compound 1-phenyl-3-methyl-5-pyrazolone, also known as Edaravone.[2] Edaravone is a potent antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), making a thorough understanding of its structural dynamics crucial.[2][4]
Prototropic Tautomerism in 1-Phenyl-3-methyl-5-pyrazolone
1-Phenyl-3-methyl-5-pyrazolone and its derivatives can exist in several tautomeric forms due to the migration of a proton. The primary forms involved in this equilibrium are the CH-form (keto), the OH-form (enol), and the NH-form.[2][5] The equilibrium between these forms is highly sensitive to the surrounding environment, particularly the solvent.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-phenyl-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [1] |
| Melting Point | 34-36 °C[2] |
| Boiling Point | 255-256 °C (at 752 Torr)[2] |
| Appearance | White crystals[2] |
| CAS Number | 1128-54-7[1][2][3] |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, based on available information, a qualitative solubility profile can be summarized. The solubility of pyrazole derivatives is generally influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding, as well as the nature of its substituents.[4]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][5] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Benzene | Slightly Soluble | |
| Ether | Insoluble | |
| Petroleum Ether | Insoluble | |
| Toluene | Soluble (in the context of a reaction medium) | [6] |
| Dichloromethane | Soluble (in the context of a reaction medium) |
Note: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[4]
Experimental Protocols for Solubility Determination
While specific experimental data for this compound is limited, the following are detailed, standardized methodologies that can be employed to quantitatively determine its solubility in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Workflow:
Caption: Workflow for determining solubility using the gravimetric method.
Detailed Steps:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: A known mass or volume of the clear saturated solution is transferred to a pre-weighed container.
-
Solvent Removal: The solvent is carefully evaporated from the solution, typically in a drying oven at a temperature below the boiling point of the solute, until a constant weight of the dried solute is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.
UV/Visible Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Workflow:
References
- 1. This compound | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-1-PHENYLPYRAZOLE CAS#: 1128-54-7 [m.chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. 3-METHYL-1-PHENYLPYRAZOLE | 1128-54-7 [amp.chemicalbook.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety of 3-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is a collation of publicly available safety data and does not constitute a complete toxicological profile. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.
Executive Summary
3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7) is a chemical intermediate used in laboratory research. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Currently, specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in public databases.[1] The toxicological properties have not been fully investigated.[1] Therefore, cautious handling in accordance with good industrial hygiene and safety practices is essential.
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for designing safe handling and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1128-54-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [2][3][4] |
| Molecular Weight | 158.20 g/mol | [2] |
| Physical State | Crystals | [3] |
| Color | White | [3] |
| Melting Point | 34-36 °C (lit.) | [4] |
| Boiling Point | 103 °C / 4 mmHg (lit.) | [3] |
| Flash Point | 121 °C (lit.) | [3] |
| Density | 1.076 g/cm³ | [3] |
| Water Solubility | Insoluble | [4] |
Hazard Identification and Classification
The primary hazards associated with this compound are related to irritation. The compound is consistently classified by regulatory bodies as an irritant.
GHS Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
GHS Label Elements
-
Pictogram:

-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2][3]
Toxicological Information
Note on Isomers: It is critical to distinguish this compound (CAS 1128-54-7) from its isomer, 3-Methyl-1-phenyl-5-pyrazolone (CAS 89-25-8). The latter has an oral LD50 in rats reported as 1915 mg/kg.[5][6] This value should not be used to assess the toxicity of this compound.
For this compound (CAS 1128-54-7), there is no acute toxicity information available.[1] The toxicological properties have not been fully investigated, and no component of this product is listed as a carcinogen by IARC, NTP, or ACGIH.[1][6]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The GHS classifications provided are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by manufacturers and importers. These studies are typically conducted according to standardized OECD guidelines (e.g., OECD TG 404 for skin irritation, OECD TG 405 for eye irritation), but the specific reports are not publicly accessible.
Safe Handling and Exposure Control
Given the identified hazards, stringent adherence to safety protocols is mandatory. The following diagrams outline the recommended workflows for handling and emergency response.
Personal Protective Equipment (PPE) and Handling Workflow
Caption: Recommended workflow for risk assessment and use of Personal Protective Equipment (PPE).
First Aid and Emergency Response Flowchart
Caption: Logical flowchart for first aid procedures based on GHS precautionary statements.
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Fire-Fighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Thermal decomposition can release irritating gases and vapors.[1]
-
Accidental Release:
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store locked up.[1][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Pyrazole derivatives, in particular, represent a significant class of compounds with a broad spectrum of pharmacological activities.[1][2][3] This document provides detailed application notes and a generalized protocol for the efficient one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives, a scaffold present in numerous pharmaceuticals.[1][2]
The primary and most straightforward method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][4][5] One-pot, multi-component reactions are particularly advantageous as they offer reduced reaction times, operational simplicity, cost-effectiveness, and higher yields compared to conventional multi-step syntheses.[6]
General Reaction Scheme
The one-pot synthesis of this compound derivatives typically involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone. The reaction proceeds via a cyclocondensation mechanism to yield the pyrazole ring.
Caption: General one-pot synthesis of this compound derivatives.
Application Notes
Versatility of Synthesis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a versatile and rapid method for obtaining a wide array of polysubstituted pyrazoles.[1][2] By selecting different substituted hydrazines and 1,3-dicarbonyl compounds, a diverse library of pyrazole derivatives can be synthesized for screening in drug discovery programs.
Catalysis: While many syntheses proceed efficiently without a catalyst, particularly when heated in a suitable solvent like ethanol or acetic acid, various catalysts can enhance reaction rates and yields. Green chemistry approaches have utilized catalysts such as nano-ZnO for efficient synthesis.[2] Other studies have explored the use of iodine or inorganic frameworks as effective catalysts for the condensation and cyclization reactions, sometimes achieving yields of up to 99%.[4]
Pharmacological Significance: Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities.[1][3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, antidepressant, and antiviral properties.[1][3][7] The pyrazole nucleus is a key component in several commercially available drugs, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant.[1][2]
Caption: Diverse pharmacological activities of pyrazole derivatives.
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of a representative compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol, from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (or Glacial Acetic Acid)
-
Beaker or Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
In a 250 mL round-bottom flask, combine phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Add 50 mL of ethanol or glacial acetic acid to the flask to serve as the solvent.
-
Place the flask in a heating mantle or water bath and reflux the mixture with constant stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (200 mL) while stirring.
-
A solid precipitate of 3-methyl-1-phenyl-1H-pyrazol-5-ol will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Dry the purified crystals in a desiccator.
Caption: Experimental workflow for the one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.
Data Presentation
The efficiency of the one-pot synthesis can be influenced by the choice of solvent and catalyst. The following table summarizes representative data on how these factors can affect the reaction yield and time for the synthesis of this compound derivatives.
| Entry | Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethyl Acetoacetate | Ethanol | None | 3 | 85 |
| 2 | Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid | None | 2 | 92 |
| 3 | Phenylhydrazine | Acetylacetone | Ethanol | None | 2.5 | 88 |
| 4 | Phenylhydrazine | Ethyl Acetoacetate | Ethanol | Nano-ZnO | 1.5 | 95 |
| 5 | Phenylhydrazine | Acetylacetone | Acetic Acid | None | 1.5 | 94 |
| 6 | Phenylhydrazine | Ethyl Acetoacetate | Water | None | 4 | 78 |
This structured data allows for easy comparison of different reaction conditions, aiding in the optimization of the synthesis for specific applications and scaling up for industrial production. The use of greener solvents like water or catalytic amounts of substances like nano-ZnO can also contribute to more environmentally friendly synthetic protocols.[2]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-1-phenyl-1H-pyrazole as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and a summary of potential applications in catalysis and drug development.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of the N1-phenyl and C3-methyl substituents influences the steric and electronic properties of the ligand, impacting its coordination behavior with metal ions. The pyrazole nitrogen atoms possess lone pairs of electrons, enabling them to act as effective donors to form stable coordination complexes with a wide range of transition metals.
The coordination of this compound to a metal center can occur in a monodentate fashion through the pyridine-like N2 atom. The versatility of pyrazole-based ligands in forming stable and catalytically active metal complexes makes them attractive candidates for various applications.
Experimental Protocols
2.1. Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of this compound via the condensation reaction of phenylhydrazine with acetylacetone.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (100 mL).
-
Slowly add acetylacetone (0.1 mol) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.
2.2. Protocol 2: General Synthesis of a Metal Complex with this compound (Illustrative Example with Palladium(II))
This protocol provides a general method for the synthesis of a transition metal complex using this compound as a ligand. Palladium(II) is used here as a representative metal ion.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate Schlenk flask, dissolve this compound (2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with cold acetonitrile and then with diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under vacuum until precipitation begins.
-
Isolate the solid product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Characterize the resulting complex, for example, [PdCl₂(this compound)₂], using appropriate analytical techniques.
Data Presentation: Characterization of Pyrazole-Based Metal Complexes
While specific data for this compound complexes are limited in the literature, the following tables provide representative quantitative data for analogous pyrazole-based coordination compounds to illustrate typical characterization results.
Table 1: Spectroscopic Data for Representative Pyrazole Metal Complexes
| Complex | Ligand | Metal Ion | ν(C=N) IR (cm⁻¹) | ¹H NMR (δ, ppm) Pyrazole-H | λ_max UV-Vis (nm) | Reference |
| [Cd(HMPCA)₂(H₂O)₄] | 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | ~1600 | - | - | [1] |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | ~1610 | - | - | [1] |
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Mn(II) | 1620 | Aromatic: 7.2-8.4 | 270, 324, 451 | [2] |
| Co(Ampp-Dh)₂(H₂O)₂ | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Co(II) | 1618 | Aromatic: 7.2-8.4 | 268, 324, 414, 493 | [2] |
| Cu(Ampp-Dh)₂(H₂O)₂ | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Cu(II) | 1619 | Aromatic: 7.2-8.4 | 251, 342, 467, 598 | [2] |
Table 2: Selected Bond Lengths and Angles for a Representative Pyrazole Complex
The following data is for the crystal structure of a related pyrazole-based palladium(II) complex.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Pd-N(pyrazole) | ~2.00 | [3] |
| Pd-Cl | ~2.30 | [3] |
| **Bond Angles (°) ** | ||
| N(pyrazole)-Pd-N(pyrazole) | ~90 | [3] |
| Cl-Pd-Cl | ~90 | [3] |
| N(pyrazole)-Pd-Cl | ~90 or ~180 | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of a metal complex.
References
- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application of 3-Methyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, along with a compilation of quantitative biological data to facilitate drug discovery and development efforts.
I. Synthesis of this compound Derivatives
The core scaffold, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a key intermediate for the synthesis of a wide array of derivatives.[1][2] Further modifications, such as the introduction of a carbaldehyde group at the 4-position, provide a handle for extensive functionalization.
A. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol describes the fundamental synthesis of the pyrazole core.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.
B. Synthesis of this compound-4-carbaldehyde
This derivative is a key intermediate for creating further analogs.
Experimental Protocol:
-
Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl3) (3 equivalents) dropwise to N,N-dimethylformamide (DMF) with stirring.
-
Reaction with Pyrazolone: To the prepared Vilsmeier-Haack reagent, add 3-methyl-1-phenyl-1H-pyrazol-5-ol (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Heating: After the addition is complete, heat the reaction mixture at 60-70°C for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude this compound-4-carbaldehyde can be purified by recrystallization from an appropriate solvent like ethanol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
II. Biological Activities and Experimental Protocols
Derivatives of this compound have shown significant potential in various therapeutic areas. Below are protocols for evaluating their key biological activities.
A. Anticancer Activity
Application Note: this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).[3] Their mechanism of action can involve the inhibition of key signaling pathways like PI3K/Akt/ERK1/2 and receptor tyrosine kinases such as VEGFR-2.[4][5]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 | A549 (Lung) | 15.2 | [3] |
| Pyrazole Derivative 2 | MCF-7 (Breast) | 8.7 | [3] |
| Pyrazole Derivative 3 | HCT116 (Colon) | 22.5 | [3] |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.2 | [3] |
B. Anti-inflammatory Activity
Application Note: The anti-inflammatory properties of this compound derivatives are well-documented.[6] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory potential of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| Pyrazole Derivative A | 50 | 45.2 | [7] |
| Pyrazole Derivative B | 50 | 58.9 | [7] |
| Indomethacin (Control) | 10 | 70.5 | [7] |
C. Antioxidant Activity
Application Note: Many pyrazole derivatives exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess in vitro antioxidant capacity.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Quantitative Data: Antioxidant Activity
| Compound ID | DPPH Scavenging IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Pyrazole-thiazole derivative 1 | 12.5 |[8] | | Pyrazole-thiazole derivative 2 | 9.8 |[8] | | Ascorbic Acid (Control) | 5.2 |[8] |
D. Enzyme Inhibition
Application Note: this compound derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and vascular endothelial growth factor receptor 2 (VEGFR-2), making them attractive candidates for the treatment of neurological disorders and cancer, respectively.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with the test compounds or control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: The reaction product (e.g., 4-hydroxyquinoline from kynuramine) can be measured fluorometrically or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Quantitative Data: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Pyrazole Derivative X | MAO-A | 2.5 | [1] |
| Pyrazole Derivative Y | MAO-B | 0.8 | [1] |
| Pyrazole Derivative Z | VEGFR-2 | 0.55 | [4] |
| Sorafenib (Control) | VEGFR-2 | 0.09 | [4] |
III. Signaling Pathway and Workflow Diagrams
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Experimental Workflow for Drug Screening
Caption: A typical experimental workflow for the screening and evaluation of novel pyrazole derivatives.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: 3-Methyl-1-phenyl-1H-pyrazole Derivatives as Potential Antitumor Agents
Introduction
Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities include anti-inflammatory, antimicrobial, and notably, anticancer properties. The 3-methyl-1-phenyl-1H-pyrazole framework, in particular, has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have shown significant potential as antitumor agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation. This document provides an overview of their antitumor activities, mechanisms of action, and detailed protocols for their synthesis and biological evaluation.
Mechanisms of Antitumor Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, making them promising candidates for further development. Key mechanisms include:
-
Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death, a critical pathway for eliminating cancerous cells. This is often achieved by modulating the intrinsic and extrinsic apoptotic pathways. For instance, some compounds induce apoptosis by increasing the production of Reactive Oxygen Species (ROS), which in turn leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[1][2]. Others function by inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors[3][4].
-
Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Certain pyrazole derivatives have been shown to halt the cell cycle at specific checkpoints, such as the G2/M or S phase, preventing cancer cells from replicating[1][2][5]. This action is often linked to the inhibition of key regulatory proteins like Cyclin-Dependent Kinases (CDKs)[5].
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Specific pyrazole derivatives have been identified as tubulin polymerization inhibitors, arresting mitosis and leading to apoptotic cell death[6].
-
Kinase Inhibition: Many signaling pathways that drive cancer growth are dependent on protein kinases. Pyrazole-based compounds have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Anaplastic Lymphoma Kinase (ALK), thereby blocking tumor-promoting signals[1].
Summary of Antitumor Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory (GI₅₀) values are commonly used to quantify this activity. The data below summarizes the efficacy of representative compounds.
| Compound ID/Description | Cancer Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 3f (dihydro-pyrazole) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [1][2] |
| Compound 9c (aryl-pyrazole) | A549 | Lung Carcinoma | Potent Activity Reported | [7] |
| Compound 5b (benzofuro-pyrazole) | K562 | Leukemia | 0.021 | [6] |
| A549 | Lung Cancer | 0.69 | [6] | |
| MCF-7 | Breast Cancer | 1.7 | [6] | |
| Compound 4a (benzofuro-pyrazole) | K562 | Leukemia | 0.26 | [6] |
| A549 | Lung Cancer | 0.19 | [6] | |
| Compound 3i (bis-pyrazol-5-ol) | RKO | Colorectal Carcinoma | 9.9 | [8] |
| Compound L2 (3,5-diphenyl-pyrazole) | CFPAC-1 | Pancreatic Cancer | 61.7 | [9][10] |
| Compound L3 (trifluoromethyl-pyrazole) | MCF-7 | Breast Cancer | 81.48 | [9][10] |
| Compound 5 (azo-pyrazole) | HepG2 | Liver Cancer | 13.14 | [5] |
| MCF-7 | Breast Cancer | 8.03 | [5] |
Visualizations
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common method for synthesizing the pyrazole core structure, which typically involves the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative[9][10].
Materials:
-
Substituted acetophenone or ethyl acetoacetate
-
Substituted phenylhydrazine
-
Ethanol or acetic acid (solvent)
-
Catalyst (e.g., sodium acetate, mineral acids)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Hydrazine: Add the substituted phenylhydrazine (1-1.2 equivalents) to the solution. If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or heat under reflux (typically 60-80°C) for 2-8 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the crude product by filtration. If an aqueous work-up is needed, pour the reaction mixture into ice-cold water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product[6][11].
Materials:
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂[1].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader[5]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[1][12].
Materials:
-
6-well cell culture plates
-
Test pyrazole derivative and positive control (e.g., Paclitaxel)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide, a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry[1][12].
Materials:
-
6-well cell culture plates
-
Test pyrazole derivative
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark to allow for DNA staining and degradation of RNA.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). Detailed protocols for the synthesis of the selective COX-2 inhibitor Celecoxib, along with methods for assessing the anti-inflammatory and inhibitory activity of pyrazole compounds, are presented.
Introduction
Pyrazole derivatives are a cornerstone in the development of modern anti-inflammatory therapeutics.[1][2][3] Their five-membered heterocyclic scaffold has proven to be a versatile framework for designing potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][4] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of selective COX-2 inhibitors.[5] These selective inhibitors, such as Celecoxib and Mavacoxib, offer the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][4]
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[6] By blocking this step, these drugs effectively reduce the production of prostaglandins that mediate pain, fever, and inflammation.[5] The selectivity for COX-2 is often attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulkier substituents present on many pyrazole-based inhibitors.[7]
References
- 1. inotiv.com [inotiv.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 4. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
Application Notes and Protocols for the Acylation of 3-Methyl-1-phenyl-1H-pyrazole
These application notes provide a detailed protocol for the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The presented method prioritizes the formation of the C4-acylated product, a common challenge in pyrazole chemistry due to competing O-acylation.
Principle and Strategy
The acylation of 3-methyl-1-phenyl-1H-pyrazole derivatives can proceed through several pathways, with Friedel-Crafts acylation being a general approach for aromatic compounds.[1][2] However, for substrates like 3-methyl-1-phenyl-1H-pyrazol-5-one, which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5-ol, regioselectivity becomes a critical issue. Direct acylation can lead to a mixture of C-acylated and O-acylated products.
To achieve selective C-acylation at the 4-position, this protocol utilizes calcium hydroxide.[3][4] The base is proposed to serve multiple roles: it facilitates the formation of the enolate, which is the reactive species for C-acylation; it protects the hydroxyl group of the enol tautomer through the formation of a calcium complex; and it neutralizes the hydrogen chloride byproduct generated from the acyl chloride, driving the reaction to completion.[5][6] This method has been demonstrated to be effective for a variety of acyl chlorides, providing good to excellent yields of the desired 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-one.
An alternative method for the introduction of a formyl group is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (e.g., DMF and POCl₃) to formylate electron-rich heterocyclic rings.[7][8][9]
Experimental Data
The following table summarizes the reaction conditions and yields for the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with various aroyl chlorides, as adapted from literature.[5]
| Acylating Agent | Product | Reaction Time (h) | Yield (%) | Recrystallization Solvent |
| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 1.5 | 92 | Ethanol |
| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 1.5 | 90 | Ethanol/Water |
| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 2.0 | 85 | Acetone/Water |
| 4-Trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 4.0 | 78 | Ethanol |
Experimental Protocol: Selective C-Acylation
This protocol details the synthesis of 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one.[3][4]
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-one
-
Anhydrous 1,4-Dioxane
-
Calcium Hydroxide (Ca(OH)₂)
-
4-Methylbenzoyl chloride (p-toluoyl chloride)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a high-turbulence stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In the round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one in anhydrous 1,4-dioxane with gentle heating.
-
Addition of Base: To the resulting solution, add 2 equivalents of calcium hydroxide. The mixture should be stirred vigorously.
-
Complex Formation: Reflux the suspension for 30 minutes under vigorous stirring to facilitate the formation of the calcium complex.
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Add the 4-methylbenzoyl chloride dropwise via the dropping funnel.
-
Reaction: After the addition is complete, reflux the reaction mixture for 1.5 hours.
-
Quenching: Cool the mixture to room temperature and pour it into 10% aqueous HCl with vigorous stirring to decompose the calcium complex.
-
Isolation: Stir the acidic mixture at room temperature for at least 1.5 hours before filtering the crude product using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with water to remove calcium salts, followed by a small portion of cold ethanol to remove colored impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one.
Visualizations
References
- 1. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 3-Methyl-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1-phenyl-1H-pyrazole (CAS No: 1128-54-7, Molecular Formula: C₁₀H₁₀N₂) is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and materials. Its proper identification and characterization are paramount for ensuring purity, confirming structural integrity, and meeting quality control standards in research and drug development. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.
Spectroscopic and Chromatographic Analysis
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) and UV-Vis spectroscopy for functional group identification and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR Data: Proton NMR data, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals for the aromatic protons on the phenyl and pyrazole rings, as well as the methyl group protons.[1]
| Assignment | Chemical Shift (δ, ppm) |
| Phenyl-H | 7.789 |
| Phenyl-H | 7.636 |
| Phenyl-H | 7.405 |
| Phenyl-H | 7.230 |
| Pyrazole-H | 6.226 |
| Methyl-H (CH₃) | 2.373 |
| Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts for this compound.[1] |
¹³C NMR Data: Carbon NMR provides insight into the number and electronic environment of carbon atoms. Studies have utilized Gauge Invariant Atomic Orbital (GIAO) theory for theoretical chemical shift predictions, which show good agreement with experimental data.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique used for this compound.
The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 158, consistent with the molecular formula C₁₀H₁₀N₂.[1][3] Key fragmentation patterns provide further structural evidence.
| m/z Value | Relative Intensity (%) | Proposed Fragment |
| 158 | 100.0 | [M]⁺ |
| 157 | 47.9 | [M-H]⁺ |
| 130 | 17.0 | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 77 | 20.1 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 7.8 | [C₄H₃]⁺ |
| Table 2: Key fragmentation data from the mass spectrum of this compound.[1][3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase (RP) method has been established for its analysis.[4][5]
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS Compatibility | For LC-MS applications, phosphoric acid should be replaced with formic acid.[4][5] |
| Application | Purity assessment, impurity isolation (preparative scale), and pharmacokinetic studies.[4][5] |
| Table 3: Recommended HPLC method parameters for the analysis of this compound.[4][5] |
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR) with a neat sample or as a melt in a capillary cell.[3] The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the rings, and C-N stretching.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule. A spectral analysis of 3-methyl-1-phenylpyrazole has been performed, which is useful for quantitative analysis and for studying the electronic properties, such as the HOMO-LUMO gap.[2][3]
Experimental Protocols
The following protocols provide a standardized methodology for the characterization of this compound.
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal intensity.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[1]
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern with reference data.
Protocol: High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector and a Newcrom R1 column.[4]
-
Chromatographic Conditions:
-
Mobile Phase: A suitable isocratic or gradient mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid. For example, 60:40 (Acetonitrile:Water + 0.1% H₃PO₄).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan or use a standard wavelength such as 254 nm.
-
-
Analysis: Inject the sample and integrate the peak area to determine the purity of the compound relative to any impurities.
Logical Workflows and Data Relationships
Visualizing the analytical workflow and the interplay of data from different techniques can clarify the characterization process.
Caption: General analytical workflow for compound characterization.
Caption: Relationship between analytical data and structural information.
References
- 1. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 2. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
Application Note: 1H and 13C NMR Analysis of 3-Methyl-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed analysis of 3-Methyl-1-phenyl-1H-pyrazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts and coupling patterns are presented, offering a clear method for the structural confirmation and purity assessment of this compound. Detailed experimental protocols for sample preparation and NMR data acquisition are also included to ensure reproducibility.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile biological activities and utility as a synthetic intermediate. Accurate and unambiguous structural characterization is paramount for its application in research and development. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules in solution. This document outlines the comprehensive 1H and 13C NMR spectral analysis of this compound.
Molecular Structure
The structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Molecular structure of this compound.
Results and Discussion
The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
1H NMR Spectral Data
The 1H NMR spectrum exhibits distinct signals corresponding to the methyl, pyrazole ring, and phenyl protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | 2.37 | Singlet | 3H |
| H4 | 6.23 | Doublet | 1H |
| H5 | 7.79 | Doublet | 1H |
| Phenyl-H (p) | 7.23 | Triplet | 1H |
| Phenyl-H (m) | 7.41 | Triplet | 2H |
| Phenyl-H (o) | 7.64 | Doublet | 2H |
Note: The assignments for the phenyl protons are based on typical splitting patterns and electronic effects.
The singlet at 2.37 ppm is characteristic of the methyl group protons at the C3 position of the pyrazole ring.[1] The two doublets at 6.23 ppm and 7.79 ppm correspond to the protons on the C4 and C5 atoms of the pyrazole ring, respectively.[1] The downfield shift of H5 is attributed to the anisotropic effect of the neighboring phenyl ring. The signals in the aromatic region between 7.23 and 7.64 ppm are assigned to the protons of the phenyl group.[1]
13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| CH₃ | 13.5 |
| C4 | 107.5 |
| Phenyl-C (o, m) | 124.5, 126.4 |
| Phenyl-C (p) | 128.2 |
| Phenyl-C (ipso) | 139.7 |
| C5 | 142.9 |
| C3 | 148.7 |
Note: Specific assignment of ortho and meta carbons may require 2D NMR techniques. The provided data is based on published literature for similar compounds.[2]
The methyl carbon resonates at approximately 13.5 ppm.[2] The C4 and C5 carbons of the pyrazole ring appear at 107.5 and 142.9 ppm, respectively.[2] The signal for the C3 carbon, which is attached to the methyl group, is observed at 148.7 ppm.[2] The aromatic carbons of the phenyl ring are found in the range of 124.5 to 139.7 ppm.[2]
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following is a general protocol for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
1H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
13C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H spectrum.
Logical Workflow
Caption: Experimental workflow for NMR analysis.
Conclusion
The 1H and 13C NMR data presented in this application note provide a definitive characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing offer a standardized method for obtaining high-quality, reproducible NMR spectra. This information is crucial for researchers and scientists in confirming the identity and purity of this important chemical entity in various stages of drug discovery and chemical synthesis.
References
Application Note: High-Purity 3-Methyl-1-phenyl-1H-pyrazole via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3-Methyl-1-phenyl-1H-pyrazole by recrystallization. The described methodology is suitable for researchers, scientists, and professionals in the field of drug development seeking to obtain a high-purity crystalline product. This document outlines the selection of an appropriate solvent system, the recrystallization procedure, and methods for characterization of the purified product.
Introduction
This compound and its derivatives are significant heterocyclic compounds that are extensively used as scaffolds in the development of new pharmaceutical agents. They exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The purity of these compounds is of paramount importance for their intended applications, particularly in drug development, as impurities can affect biological activity and toxicity.
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while the impurities remain dissolved in the mother liquor.
This application note details a robust protocol for the purification of this compound using a mixed-solvent system of methanol and water, which has been shown to yield a product of high purity.
Materials and Methods
Materials
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Instrumentation
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Results
The selection of an appropriate solvent is critical for successful recrystallization. The solubility of this compound was evaluated in various common laboratory solvents. A summary of suitable solvents and the rationale for the selection of a methanol-water system is provided in Table 1.
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Rationale for Selection/Rejection |
| Water | Sparingly soluble | Soluble in hot water | Suitable, but a mixed system can provide better control over crystal growth. |
| Ethanol | Soluble | Highly soluble | Good solubility at room temperature may lead to lower recovery yields. |
| Methanol | Soluble | Highly soluble | Similar to ethanol, good for dissolution but may result in lower yield if used alone. |
| Isopropanol | Moderately soluble | Highly soluble | A potential single-solvent system. |
| Methanol/Water | Sparingly soluble | Highly soluble | Excellent solvent system. Methanol acts as the primary solvent at elevated temperatures, while the addition of water as an anti-solvent at lower temperatures promotes high crystal yield and purity. |
| Dioxane/Water | Soluble | Highly soluble | Effective, but dioxane is a hazardous solvent and should be avoided if possible. |
Table 1: Solvent Selection for Recrystallization of this compound
Following the detailed protocol, a significant improvement in the purity of this compound was observed. A representative purification outcome is presented in Table 2.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 124-128 °C | 128-130 °C |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | ~85-95% |
Table 2: Comparison of Crude and Recrystallized this compound
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Procedure)
This protocol outlines the general steps for recrystallization using a single solvent.
Troubleshooting & Optimization
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
Q1: What is the most common side reaction in Knorr pyrazole synthesis, and how can it be controlled?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[1][2] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize to form a mixture of pyrazole regioisomers.[2]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[1]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, resulting in the formation of a single regioisomer.[2]
Q2: My reaction mixture is turning a deep yellow or red color. Is this normal and how can I obtain a cleaner product?
A2: Discoloration, often described as a "sinful yellow/red," is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3][4] This is often attributed to the formation of colored impurities from the hydrazine starting material.[3]
Troubleshooting Discoloration:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[3] Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[3][4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[3]
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[3][4]
Q3: My reaction is sluggish, or the yield of the desired pyrazole is low. What are the potential causes and solutions?
A3: Low yields or incomplete reactions in Knorr pyrazole synthesis can stem from several factors.
Troubleshooting Low Yields:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][5]
-
Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
-
Reaction Conditions Optimization: The reaction temperature and duration are critical. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions.[1][2]
Q4: I am observing unexpected peaks in my mass spectrum that do not correspond to my starting materials or desired product. What other side reactions could be occurring?
A4: Besides the formation of regioisomers, other less common side reactions can lead to unexpected byproducts.
Potential Unexpected Side Reactions:
-
Di-addition of Hydrazine: It has been observed that a di-addition of phenylhydrazine to the 1,3-diketone can occur, forming a stable intermediate.[6]
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[1] Careful control of the reaction temperature is crucial in these cases.[1]
-
Side Reactions with Sensitive Functional Groups: In specific contexts, such as peptide synthesis, starting materials or reagents can react with sensitive amino acid residues. For example, tryptophan residues have been shown to react with pyruvic acid under acidic conditions in a modified Knorr-type reaction.[7]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Knorr Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Ratio of Regioisomer A : Regioisomer B |
| Toluene | 2.4 | 1 : 1.5 |
| Dichloromethane | 8.9 | 2 : 1 |
| Acetonitrile | 37.5 | 3.5 : 1 |
| Ethanol | 24.6 | 4 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | >20 : 1 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol describes the synthesis of a substituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing a fluorinated alcohol to enhance regioselectivity.[1][2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Procedure for Knorr Pyrazole Synthesis with Suppression of Colored Impurities
This protocol is adapted for reactions using a hydrazine salt and aims to minimize the formation of colored byproducts.[3][4]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrochloride salt (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Ethanol
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in ethanol, add the hydrazine hydrochloride salt and sodium acetate.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
If colored impurities persist, consider washing the crude product with a non-polar solvent like toluene or performing purification by column chromatography.
Visualizations
Caption: Overview of potential outcomes in Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-
Technical Support Center: Optimizing 3-Methyl-1-phenyl-1H-pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem: Low or Inconsistent Yields
Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] Increase Reaction Time: If the reaction is not complete, consider extending the reaction time. Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or using microwave-assisted synthesis can improve yields and reduce reaction times.[1] |
| Suboptimal Catalyst | Catalyst Choice: The selection and amount of acid or base catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[1] |
| Side Reactions | Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole.[1] For instance, in the Knorr synthesis, improper reaction conditions can lead to the formation of various side products. |
| Poor Quality Reagents | Purity of Starting Materials: Ensure the purity of your reactants, such as the 1,3-dicarbonyl compound and phenylhydrazine. Impurities can lead to side reactions and diminished yields.[2] |
Problem: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common challenge.[2]
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Solvent Selection | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity.[2] |
| pH Control | Adjusting the reaction's pH can influence the initial site of nucleophilic attack by the hydrazine.[2] For example, acidic conditions might favor one regioisomer, while neutral conditions could favor another in the reaction of arylhydrazines with 1,3-dicarbonyls.[2] |
| Separation of Isomers | If a mixture is obtained, column chromatography on silica gel is the most common method for separation. The choice of eluent is critical and often requires careful optimization.[3] |
Problem: Product Instability and Ring Opening
The pyrazole ring can be susceptible to ring-opening under certain conditions.
Causes and Preventive Measures:
| Cause | Prevention/Solution |
| Highly Reactive Functional Groups | The presence of groups like azides or nitro groups can lead to rearrangements and ring-opening, especially with heating or specific catalysts.[2] Careful control of the reaction temperature is crucial. |
| Strong Basic Conditions | Deprotonation at the C3 position in the presence of a strong base can lead to ring opening.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine).[2]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: My reaction has gone to completion, but I'm having trouble isolating the product. What should I do?
-
Work-up Procedure: Ensure you are using an appropriate work-up procedure. This may involve neutralizing the reaction mixture if an acid catalyst was used.[3]
-
Extraction: Use a suitable solvent for extraction to ensure your product is transferred to the organic phase.
-
Purification: Recrystallization or column chromatography are common methods for purifying the final product. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.
Q4: I am observing an unexpected side product. What could it be?
Common side products in pyrazole synthesis include hydrazones from incomplete cyclization and O-acylated pyrazolones if a reactive acylating agent is used without protecting the hydroxyl group.[3]
Experimental Protocols
General Protocol for the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol is based on the condensation reaction between ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add phenylhydrazine to the mixture while stirring.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Methyl-1-phenyl-1H-pyrazol-5-ol.
Quantitative Data Summary
The yield of 3-Methyl-1-phenyl-1H-pyrazol-5-ol can be influenced by the choice of catalyst and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Glacial Acetic Acid | 1-Propanol | ~100 | Major product is 3-phenyl-1H-pyrazol-5(4H)-one | [3] |
| Nano-ZnO | Not specified | Not specified | 95 | [5][6] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked questions
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Incomplete Reactions: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2]
-
-
-
Purity of Starting Materials: Impurities in the reactants can lead to side reactions, which reduces the yield and complicates the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]
-
Troubleshooting:
-
Catalyst Choice: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[2] In some cases, Lewis acids or other catalysts have been shown to improve yields.[2][3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents may yield better results than polar protic solvents like ethanol.[4][5]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[6]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[6] Acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor another.[6]
-
Reaction Conditions: A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, resulting in high yields.[7]
-
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I purify my product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting Discoloration and Purification:
-
Neutralization: The reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques:
-
Activated Charcoal: Treating the crude product solution with activated charcoal can help remove some of these colored impurities.[1]
-
Recrystallization: This is an effective method for purification.[1]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[1]
-
-
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Solvent | Ethanol | Equimolar Mixture | N,N-dimethylacetamide | 74-77 (98:2 selectivity) | [5] |
| Catalyst | None (in DMF) | Varies | Nano-ZnO | 95 | [3][5] |
| Temperature | Room Temperature | Varies | Reflux/Microwave | Generally Improved | [2] |
| Substituents | Electron-donating | Higher Yield | Electron-withdrawing | Lower Yield | [3] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis (General Protocol)
This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., Ethanol or N,N-dimethylacetamide)
-
Acid catalyst (optional, e.g., glacial acetic acid)
-
Mild base (optional, for workup, e.g., sodium bicarbonate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Equipment for TLC or LC-MS analysis
-
Equipment for workup and purification (separatory funnel, rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[1] If the reaction is acid-catalyzed, add a catalytic amount of acid at this stage.
-
Reaction Conditions: Stir the mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by vacuum filtration.[1]
-
Alternatively, the solvent can be removed under reduced pressure.[1]
-
The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. If the reaction was acidic, a wash with a dilute solution of sodium bicarbonate may be necessary.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1-phenyl-1H-pyrazole.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low recovery of the target compound is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before starting purification, ensure the synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the absence of starting materials.[1] |
| Product Loss During Extraction | If a work-up procedure involving extraction is performed prior to purification, ensure the correct solvent is used and perform multiple extractions to maximize recovery from the aqueous layer. |
| Improper Solvent Selection for Recrystallization | The chosen recrystallization solvent may be too good, retaining a significant amount of the product in the mother liquor. Test a range of solvents or mixed-solvent systems to find the optimal conditions where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
| Suboptimal Column Chromatography Conditions | The chosen eluent system for column chromatography may not be optimal, leading to poor separation and product loss. Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[1] |
| Product Adhesion to Glassware | Ensure all glassware used during the purification process is thoroughly rinsed with the appropriate solvent to recover any adhered product. |
Issue 2: Persistent Impurities in the Final Product
The presence of impurities after purification can affect downstream applications. This guide helps identify and address common impurities.
| Common Impurity | Identification Method | Recommended Removal Strategy |
| Unreacted Phenylhydrazine | TLC, HPLC, GC-MS | Phenylhydrazine is a basic compound and can be removed by an acidic wash (e.g., dilute HCl) during the work-up. It can also be separated by column chromatography.[1] |
| Unreacted 1,3-Dicarbonyl Compound | TLC, HPLC, GC-MS | These are typically more polar than the pyrazole product and can be effectively removed by column chromatography. |
| Regioisomers | NMR, GC-MS, HPLC | The formation of regioisomers is a common challenge with unsymmetrical dicarbonyls.[2] Separation can be challenging and often requires careful column chromatography with an optimized eluent system. In some cases, fractional crystallization may be effective. |
| Solvent Residues | NMR, GC | Ensure the purified product is thoroughly dried under vacuum to remove any residual solvents from recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a relatively pure product and can yield highly pure crystalline material.[1][3] Column chromatography is more effective for separating the product from significant amounts of impurities with different polarities, such as unreacted starting materials or regioisomers.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, and isopropanol.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility at room temperature. It is advisable to perform small-scale solubility tests to determine the best solvent.
Q3: What is a suitable eluent system for column chromatography of this compound?
A3: A common eluent system for the purification of pyrazole derivatives by silica gel column chromatography is a gradient of ethyl acetate in hexane.[1][2] Another reported mobile phase is dichloromethane.[5] The optimal polarity of the eluent will depend on the specific impurities present in the crude product. It is recommended to first determine the appropriate solvent system using TLC.
Q4: My product appears as an oil during recrystallization. What should I do?
A4: Oiling out occurs when the compound separates from the solution at a temperature above its melting point. To prevent this, you can try the following:
-
Use more solvent: This will lower the saturation point of the solution.
-
Cool the solution slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
The following table summarizes the reported yields and purity of pyrazole derivatives after different purification methods. Please note that these values can vary depending on the specific reaction conditions and the nature of the crude product.
| Purification Method | Compound | Eluent/Solvent | Yield (%) | Purity (%) | Reference |
| Column Chromatography | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Dichloromethane followed by 10-30% Ethyl Acetate/Hexane | 4-24 | >95 (by NMR) | [2] |
| Column Chromatography | 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | Dichloromethane | 94 | High (not specified) | [5] |
| Recrystallization | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethanol | 82 | High (crystalline solid) | [8] |
| Recrystallization | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethanol | 80 | High (crystalline solid) | [9] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography on Silica Gel
This protocol provides a general method for purifying this compound using column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one [mdpi.com]
- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Unsymmetrical Pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of unsymmetrical pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address the critical challenge of controlling regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary causes and how can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is the most common challenge in the synthesis of unsymmetrical pyrazoles, particularly when using the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The two nitrogen atoms of the hydrazine can each attack one of the two different carbonyl groups of the dicarbonyl compound, leading to two possible products.
The key factors influencing regioselectivity are:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the nucleophilic attack at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, often leading to a different major regioisomer.
-
Solvent Choice: The polarity and nature of the solvent can have a dramatic effect on the regiochemical outcome. Fluorinated alcohols, for instance, have been shown to significantly improve regioselectivity.[1]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
Q2: My reaction yield is very low, even though I see product formation. What are the likely reasons and troubleshooting steps?
A2: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The condensation reaction can be slow. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts, such as stable hydrazone intermediates that do not cyclize, can consume starting materials. Adjusting the pH with a catalytic amount of acid (e.g., acetic acid) can often facilitate the cyclization step.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to undesired side reactions. Ensure your starting materials are pure. Hydrazine derivatives, in particular, can be sensitive to air and light and may require purification before use.
-
Suboptimal Work-up and Purification: The desired product might be lost during the extraction or purification steps. Ensure the pH of the aqueous layer during work-up is optimized to prevent your product from remaining in the aqueous phase. Recrystallization or careful column chromatography are often necessary for purification.
Q3: I have a mixture of two regioisomers. What is the best way to separate them?
A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. The most common and effective method is silica gel column chromatography .[2][3]
Here are some key steps for successful separation:
-
TLC Analysis: Before running a column, it is essential to find a suitable solvent system using TLC that gives a good separation (a significant difference in Rf values) between the two isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Packing: Properly packing the silica gel column is crucial to avoid cracks or channels that can lead to poor separation.
-
Loading the Sample: For optimal separation, dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the optimized solvent system. A slow and steady flow rate will generally provide better resolution.
In some cases, preparative HPLC may be necessary for separating isomers with very similar polarities.[4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Near 1:1 Mixture of Isomers
-
Problem: The reaction produces an almost equal mixture of the two possible regioisomers, making purification difficult and significantly reducing the yield of the desired product.
-
Solution:
-
Solvent Optimization: This is often the most effective strategy. Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can dramatically increase the regioselectivity.
-
pH Control: If using a hydrazine salt (e.g., hydrochloride), the reaction is acidic. Try running the reaction under neutral conditions (using the free base of the hydrazine) or with a catalytic amount of a different acid to see if the isomer ratio changes.
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, which might be a single isomer. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.
-
Issue 2: The Major Product is the Undesired Regioisomer
-
Problem: The reaction shows good regioselectivity, but the major product formed is not the one you need.
-
Solution:
-
Change Reaction Conditions: As the regiochemical outcome is highly dependent on the reaction conditions, a change in solvent or pH can sometimes reverse the selectivity. For example, if an acidic condition favors one isomer, a neutral or basic condition might favor the other.
-
Modify the Substrates: If possible, consider modifying the substituents on your 1,3-dicarbonyl compound. Increasing the steric bulk near one of the carbonyl groups can direct the reaction to the other carbonyl.
-
Alternative Synthetic Routes: If modifying the Knorr synthesis is not fruitful, consider a different synthetic approach that offers better control over regioselectivity, such as a 1,3-dipolar cycloaddition reaction.[7][8]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine
| 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1 | |
| TFE | 90:10 | ||
| HFIP | 97:3 | ||
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol | 55:45 | [1] |
| TFE | 85:15 | [1] | |
| HFIP | >95:5 | [1] |
Regioisomer A is the product where the N-methyl group is adjacent to the R¹ substituent.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol is a general guideline for the synthesis of 1,3,5-trisubstituted pyrazoles with improved regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP (approximately 0.1 M concentration).
-
Add the substituted hydrazine to the solution at room temperature with stirring.
-
Monitor the reaction progress using TLC until the starting material is consumed (typically a few hours).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[6]
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition
This protocol describes a regioselective synthesis from N-alkylated tosylhydrazones and terminal alkynes.[9][10][11]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine as solvent
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-alkylated tosylhydrazone and the terminal alkyne in pyridine.
-
Add 18-crown-6 to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity in unsymmetrical pyrazole synthesis.
Caption: Factors influencing the competing reaction pathways in the Knorr synthesis of unsymmetrical pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preventing the formation of colored impurities in pyrazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the formation of colored impurities in pyrazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color formation in my pyrazole synthesis?
The appearance of yellow, red, or other dark colors in a pyrazole reaction mixture is often due to the decomposition of starting materials or the oxidation of intermediates and the final product.[1] Hydrazine starting materials, in particular, can be susceptible to decomposition, leading to colored byproducts.[1] Oxidative degradation pathways can also break down the pyrazole ring or its substituents, forming highly conjugated systems that absorb visible light.[2][3][4]
Q2: How can I prevent the formation of colored impurities during the reaction itself?
Preventing impurity formation from the outset is the most effective strategy. Consider the following approaches:
-
Use High-Purity Reagents: Ensure that starting materials, especially hydrazines, are of high purity to minimize pre-existing impurities that can degrade and cause coloration.[1]
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents and intermediates, which is a common cause of color.[1]
-
Control Reaction Temperature: Suboptimal temperatures can lead to the decomposition of reagents. Monitor and control the temperature closely throughout the reaction.[1]
-
Consider Antioxidants or Radical Scavengers: Since oxidation is a key pathway to color formation, the addition of a small quantity of a suitable antioxidant or radical scavenger may inhibit these degradation pathways. Pyrazole derivatives themselves have been studied for their antioxidant properties, suggesting the ring system is sensitive to oxidative environments.[5][6][7]
Q3: My reaction mixture is already colored. What are the best methods to remove these impurities?
If colored impurities have already formed, several purification techniques can be effective:
-
Recrystallization with Activated Charcoal: This is a common and effective method for removing colored impurities. The crude pyrazole is dissolved in a hot solvent, and a small amount of activated charcoal is added to adsorb the colored molecules. A subsequent hot filtration removes the charcoal and the adsorbed impurities.[8]
-
Acid-Base Extraction / Salt Formation: Pyrazoles can be protonated with an acid to form salts.[9] Dissolving the crude product in an organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution can separate the basic pyrazole (as its salt in the aqueous layer) from non-basic, colored impurities that may remain in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired pyrazole from colored byproducts. However, for some basic pyrazoles, deactivation of the silica gel with a base like triethylamine may be necessary to prevent the product from irreversibly binding to the column.[10]
Troubleshooting Guide
The following guide addresses specific issues related to colored impurities in a structured format.
| Problem | Potential Cause | Suggested Solution |
| Reaction turns dark yellow/red upon adding hydrazine. | Decomposition of the hydrazine starting material.[1] | - Use fresh, high-purity hydrazine. - Add the hydrazine slowly and at a controlled, often lower, temperature. - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| The isolated crude product is a dark, oily, or discolored solid. | Oxidation of the pyrazole product or intermediates during work-up or upon exposure to air.[1][2] | - Minimize the exposure of the product to air and light during and after isolation. - Use a purification method specifically for color removal, such as recrystallization with activated charcoal.[8] |
| Standard recrystallization fails to remove the color. | The colored impurity has similar solubility to the desired product. | - Add a small amount of activated charcoal to the hot solution before cooling and filtering.[8] - Try a different recrystallization solvent or a mixed-solvent system.[8][10] - Consider an alternative purification method like acid-base extraction or column chromatography.[9][10] |
Experimental Protocols
Protocol 1: Decolorization of Crude Pyrazole using Activated Charcoal
This protocol describes the general procedure for removing colored impurities from a solid crude pyrazole product by recrystallization with activated charcoal.[8]
-
Solvent Selection: Choose an appropriate solvent in which the pyrazole compound is highly soluble when hot and poorly soluble when cold. Common choices include ethanol, methanol, isopropanol, or ethyl acetate.[8][10]
-
Dissolution: Place the crude, colored pyrazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Charcoal Treatment: Add a very small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent boiling.
-
Heating: Gently heat the mixture at boiling for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals completely.
Visual Guides
Workflow for Troubleshooting Colored Impurities
The following diagram outlines a logical workflow for addressing the issue of colored impurities in pyrazole reactions.
Caption: A workflow for troubleshooting colored impurities in pyrazole synthesis.
Potential Pathways for Colored Impurity Formation
This diagram illustrates the common causes leading to the formation of undesirable colored byproducts during pyrazole synthesis.
Caption: General pathways leading to colored impurity formation in pyrazole reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Effect of solvent choice on the regioselectivity of pyrazole synthesis
Welcome to our dedicated technical support center for navigating the complexities of pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to address and troubleshoot challenges related to regioselectivity, with a particular focus on the influence of solvent choice. Here, you will find practical troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this, and how can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The regiochemical outcome is primarily dictated by a delicate interplay of steric and electronic effects of the substituents on both reactants, as well as the reaction conditions.[1][2]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction pathway and, consequently, the regioselectivity.[3] The use of fluorinated alcohols has been shown to be particularly effective in enhancing regioselectivity.[3]
-
Reaction Temperature: Temperature can affect the rate of competing reaction pathways, potentially altering the ratio of regioisomers. It's crucial to control the reaction temperature carefully.[1]
-
pH of the Reaction Medium: The pH can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the initial nucleophilic attack and the subsequent cyclization steps.[1][2] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Catalyst: The choice of catalyst, if any, can also direct the reaction towards a specific regioisomer. Both acid and base catalysts can be employed to modulate the reaction pathway.
Q2: My pyrazole synthesis is proceeding very slowly or not at all. What can I do to improve the reaction rate and yield?
A2: Low yields or slow reaction rates can be attributed to several factors, including suboptimal reaction conditions and the purity of starting materials.[1][4]
Troubleshooting Low Yield/Slow Reaction:
-
Solvent Effects: While some solvents may offer high regioselectivity, they might not provide the best reaction rates. For instance, solvent-free reactions or the use of microwave irradiation have been reported to accelerate pyrazole synthesis and often lead to higher yields.[5][6] Deep eutectic solvents (DESs) have also emerged as a green and efficient medium for pyrazole synthesis, often leading to accelerated reaction rates.[7]
-
Temperature: Increasing the reaction temperature, such as moving from room temperature to reflux, can significantly increase the reaction rate.[1][4]
-
Starting Material Purity: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions and inhibit the desired transformation.[1]
-
Catalysis: The use of an appropriate catalyst, such as a protic or Lewis acid, can enhance the reaction rate.[4]
Q3: Are there any "green" or more environmentally friendly solvent choices for pyrazole synthesis that still offer good regioselectivity?
A3: Yes, significant research has been directed towards developing more sustainable methods for pyrazole synthesis.
-
Solvent-Free Synthesis: Conducting the reaction without a solvent is a highly effective green chemistry approach. These reactions often proceed faster, require less energy, and simplify product isolation.[5][8]
-
Deep Eutectic Solvents (DESs): DESs are a class of green solvents that are biodegradable, have low toxicity, and can dissolve a wide range of reactants.[7] They have been successfully employed in pyrazole synthesis, offering benefits such as high selectivity and accelerated reaction rates.[7]
-
Water: In some cases, water can be used as a green solvent for pyrazole synthesis, particularly with the aid of a suitable catalyst.[9]
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed during pyrazole synthesis. The following table summarizes the regioselectivity observed in the reaction of various 1,3-diketones with methylhydrazine in different solvents.
| 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.3 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | 1:1.3 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | TFE | 85:15 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 |
Regioisomer A corresponds to the pyrazole where the N-methyl group is adjacent to the R¹ substituent, while Regioisomer B has the N-methyl group adjacent to the other substituent of the diketone. TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol.
Experimental Protocols
General Procedure for Pyrazole Synthesis with Enhanced Regioselectivity using Fluorinated Alcohols:
This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of pyrazole formation.[3]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 5 mL).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) dropwise at room temperature. The reaction can be exothermic.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole regioisomer.[10]
-
Characterization: The structure and the ratio of regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Visualizations
Caption: Logical workflow of solvent influence on pyrazole regioselectivity.
Caption: A troubleshooting workflow for improving pyrazole synthesis regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Pyrazole Derivative Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of pyrazole derivatives.
Issue 1: Poor or No Separation of My Pyrazole Derivative from Impurities.
Question: I'm running a column, but my pyrazole derivative is co-eluting with impurities. My TLC showed good separation. What could be the problem?
Answer:
Several factors can lead to poor separation on the column, even with a promising TLC result. Here are some common causes and solutions:
-
Improper Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography.
-
Solution: Optimize your solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your target pyrazole derivative on the TLC plate to ensure good separation on the column.[1] Consider using a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[2][3]
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel.[4] If the separation is difficult, use a smaller load.
-
-
Incorrect Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.[5][6]
-
Compound Degradation on Silica: Pyrazole derivatives, being basic in nature, can sometimes interact strongly with the acidic silica gel, leading to tailing peaks or even decomposition.[9][10]
Issue 2: My Pyrazole Derivative is Sticking to the Column or Has Very Low Recovery.
Question: I've run my column, but I can't seem to elute my pyrazole derivative, or the yield is very low. What should I do?
Answer:
Low recovery can be frustrating. Here are the likely culprits and how to address them:
-
Compound is Too Polar: Highly polar pyrazole derivatives may not move from the baseline even with highly polar solvent systems.[9]
-
Solution: Increase the polarity of your eluent. A common strategy for very polar compounds is to add a small percentage of methanol or even a solution of ammonia in methanol to your mobile phase.[2][9] For instance, a gradient elution starting from a less polar solvent and gradually increasing to a more polar one can be effective.
-
-
Irreversible Adsorption or Decomposition: As mentioned, the acidic nature of silica gel can be problematic for basic pyrazoles, leading to irreversible adsorption or degradation.[9][10]
-
Compound Precipitation on the Column: If your crude mixture has low solubility in the eluent, it can precipitate at the top of the column.[2]
Issue 3: The Column is Running Very Slowly or Has Stopped Completely.
Question: My solvent flow has slowed to a trickle, or the column has stopped running altogether. What's happening?
Answer:
A blocked column can be a major setback. Here are the common reasons and potential fixes:
-
Precipitation of Compound or Impurity: A poorly soluble compound or impurity may have crystallized within the column, blocking the flow.[9]
-
Solution: This is a difficult situation to resolve. You may need to extrude the silica from the column and extract your compound from the silica gel. To avoid this, ensure your crude material is fully dissolved before loading and consider pre-purification techniques to remove highly insoluble impurities.
-
-
Fine Particles Clogging the Frit or Cotton Plug: Very fine silica particles can clog the support at the bottom of the column.
-
Improper Packing: Air bubbles trapped in the column can obstruct solvent flow.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrazole derivatives?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase. However, due to the basic nature of the pyrazole ring, it can sometimes lead to issues like peak tailing and low recovery.[10] In such cases, deactivating the silica gel with a base like triethylamine or using neutral alumina is recommended.[2][10] For highly polar or water-soluble pyrazole derivatives, reversed-phase (C18) chromatography may be a better option.[2]
Q2: How do I choose the right solvent system for my pyrazole derivative?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.3.[1] Start with common solvent mixtures of varying polarities, such as hexane/ethyl acetate or dichloromethane/methanol.[10] The choice will depend on the polarity of your specific pyrazole derivative, which is influenced by its substituents.[13]
Q3: What are some typical solvent systems used for pyrazole derivative purification?
A3: The following table provides examples of solvent systems that have been used for the column chromatography of pyrazole derivatives. The optimal system for your compound will need to be determined experimentally via TLC.
| Solvent System Components | Typical Ratios (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many non-polar to moderately polar pyrazoles.[14] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar pyrazole derivatives. |
| Heptane / Ethyl Acetate | Gradient 0% to 10% EtOAc | Low | Used for purifying relatively non-polar pyrazole derivatives.[15] |
| Petroleum Ether / Ethyl Acetate | Varies | Low to Medium | Another common non-polar/polar solvent combination.[16] |
| Dichloromethane / Methanol with Triethylamine | 98:2 + 0.5% Et3N | Medium to High | For basic pyrazoles to prevent tailing.[10] |
Q4: How should I load my sample onto the column?
A4: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.[17] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[8][12] This powder can then be carefully added to the top of the column.
Q5: Can I reuse my column?
A5: While it is possible to flush a column with a strong solvent (like methanol or acetone) and reuse it, it is generally not recommended for achieving high purity, as residual compounds from the previous run can contaminate your current purification. For routine purifications where absolute purity is not critical, it may be acceptable.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazole Derivative on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of your crude pyrazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation (Slurry Method):
-
Secure a glass column of an appropriate size in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel in your chosen eluent.[7] For basic pyrazoles, you can add ~0.5% triethylamine to the eluent.[10]
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.[17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air to achieve a steady flow rate (for flash chromatography, a drop rate of about 2 inches per minute is often recommended).[18]
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your column.
-
Continuously monitor the collected fractions by TLC to determine which ones contain your purified pyrazole derivative.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to obtain your purified pyrazole derivative.
-
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. orgsyn.org [orgsyn.org]
Validation & Comparative
Distinguishing Pyrazole Regioisomers: A definitive guide using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole derivatives is a critical step. The formation of regioisomers during synthesis is a common challenge, and distinguishing between these closely related compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of potential drug candidates. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive solution for this analytical problem.[1]
This guide provides a comprehensive comparison of key 2D NMR techniques—Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the structural verification of pyrazole regioisomers. Detailed experimental protocols and data presentation are included to assist researchers in implementing these methods.
The Challenge of Pyrazole Regioisomerism
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,4,5-trisubstituted products. One-dimensional ¹H NMR alone is often insufficient for definitive assignment, as the chemical shifts and coupling constants can be very similar between isomers. 2D NMR techniques, however, provide through-bond and through-space correlation data that can unequivocally resolve these structural ambiguities.
Comparative Analysis of 2D NMR Techniques
A combination of HMBC, HSQC, and NOESY experiments provides a complementary dataset for the complete structural assignment of pyrazole regioisomers.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons.[2] It is the starting point for assigning protonated carbons and identifying the spin systems within the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away.[2][3] These long-range correlations are crucial for piecing together the carbon skeleton and determining the substitution pattern on the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HMBC and HSQC, which show through-bond correlations, NOESY reveals through-space proximity of protons.[4][5] This is particularly useful for confirming the relative positions of substituents around the pyrazole ring.
The following table summarizes the key correlations that can be used to distinguish between two common pyrazole regioisomers.
| 2D NMR Experiment | Key Correlation for Regioisomer A (e.g., 1,3,5-trisubstituted) | Key Correlation for Regioisomer B (e.g., 1,4,5-trisubstituted) | Structural Implication |
| HMBC | The proton on the pyrazole ring (H4) shows a correlation to the carbon of the substituent at position 5 (C-R5). | The proton on the pyrazole ring (H3) shows a correlation to the carbon of the substituent at position 4 (C-R4). | Differentiates the position of the substituent relative to the pyrazole ring proton. |
| HMBC | The protons of the substituent on the nitrogen at position 1 (N1-R) show a correlation to both C3 and C5 of the pyrazole ring. | The protons of the substituent on the nitrogen at position 1 (N1-R) show a correlation to C5 of the pyrazole ring. | Confirms the connectivity of the N-substituent to the pyrazole ring carbons. |
| NOESY | The protons of the substituent at position 5 (R5) show a through-space correlation with the proton on the pyrazole ring (H4). | The protons of the substituent at position 5 (R5) show no significant through-space correlation with the proton on the pyrazole ring (H3). | Provides spatial information to confirm the proximity of substituents. |
Experimental Workflow for Regioisomer Differentiation
The process of distinguishing pyrazole regioisomers using 2D NMR can be systematically approached as illustrated in the following workflow diagram.
Caption: A step-by-step workflow for the definitive structural elucidation of pyrazole regioisomers using a combination of 1D and 2D NMR techniques.
Detailed Experimental Protocols
Reproducible and high-quality data are contingent on meticulous experimental execution. The following are generalized protocols for the key 2D NMR experiments.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean vial.[6] The choice of solvent should be based on the sample's solubility and the avoidance of signal overlap with regions of interest.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Data Acquisition
The following parameters are provided as a general guide and may require optimization based on the specific instrument and sample.
1. Heteronuclear Multiple Bond Correlation (HMBC)
-
Pulse Program: A gradient-enhanced pulse sequence (e.g., hmbcgplpndqf) is recommended to suppress signals from one-bond ¹H-¹³C couplings.
-
Spectral Width (¹H): Set the spectral width to encompass all proton signals, typically 10-12 ppm.
-
Spectral Width (¹³C): Set the spectral width to cover the expected range of carbon signals, usually 0-200 ppm.
-
Number of Scans (ns): 8-16 scans per increment are generally sufficient for samples of this concentration.
-
Number of Increments (ni): 128-256 increments in the indirect dimension (¹³C) provide adequate resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
-
Long-Range Coupling Constant (J): The experiment is optimized for a long-range coupling constant, typically set to 8 Hz.
2. Heteronuclear Single Quantum Coherence (HSQC)
-
Pulse Program: A gradient-enhanced, sensitivity-enhanced, and multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.2) is preferred. This will show CH/CH₃ and CH₂ signals with opposite phases.
-
Spectral Width (¹H): Same as for HMBC.
-
Spectral Width (¹³C): Same as for HMBC.
-
Number of Scans (ns): 2-4 scans per increment are usually adequate.
-
Number of Increments (ni): 128-256 increments.
-
Relaxation Delay (d1): 1-2 seconds.
-
One-Bond Coupling Constant (J): Optimized for an average one-bond ¹H-¹³C coupling constant of 145 Hz.
3. Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Pulse Program: A phase-sensitive gradient-enhanced pulse sequence (e.g., noesygpphpp) is recommended to minimize artifacts.[5]
-
Spectral Width (¹H): Same as for HMBC and HSQC in both dimensions.
-
Number of Scans (ns): 8-16 scans per increment.
-
Number of Increments (ni): 256-512 increments to ensure good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Mixing Time (d8): This is a critical parameter. For small molecules like pyrazole derivatives, a mixing time of 500-800 ms is a good starting point.[1]
Data Processing
-
Fourier Transformation: Apply a Fourier transform in both dimensions (F2 and F1) to convert the time-domain data (FID) into the frequency domain.
-
Phasing: For phase-sensitive experiments like HSQC and NOESY, manual or automatic phase correction is required for both dimensions. HMBC spectra are typically processed in magnitude mode, which does not require phasing.
-
Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axes using the residual solvent signal or an internal standard (e.g., TMS).
-
Analysis: Analyze the cross-peaks in each spectrum to identify the correlations and piece together the structure of the regioisomer.[7]
By following this comprehensive guide, researchers can confidently and accurately distinguish between pyrazole regioisomers, a crucial step in advancing their chemical and pharmaceutical research.
References
- 1. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 4. studylib.net [studylib.net]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Structural Validation of 3-Methyl-1-phenyl-1H-pyrazole: X-ray Crystallography and Spectroscopic Methods
The definitive structural elucidation of synthesized chemical compounds is a cornerstone of chemical research and drug development. For novel molecules like 3-Methyl-1-phenyl-1H-pyrazole, a versatile heterocyclic scaffold, unambiguous structural validation is critical to understanding its reactivity, properties, and potential applications. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural determination, alongside complementary spectroscopic and computational techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) provides direct, high-resolution, three-dimensional information about the atomic arrangement in a crystalline solid. It is considered the unequivocal method for determining molecular structure, including precise bond lengths, bond angles, and stereochemistry.
The general procedure for the structural determination of pyrazole derivatives via SC-XRD involves the following key steps:
-
Crystal Growth : High-quality single crystals of the target compound are grown. A common method is the slow evaporation of a saturated solution. For instance, orange-coloured crystal blocks of a 3-methyl-1-phenyl-pyrazol-5-one derivative were obtained through recrystallization from isopropanol.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head, often using cryoprotective oil.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer (e.g., Bruker D8 Venture or SMART APEX CCD). It is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing : The collected diffraction intensities are processed using software packages like APEX4 and SAINT. Corrections for absorption effects are applied using methods like multi-scan (SADABS).
-
Structure Solution and Refinement : The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using programs like SHELXL. This process refines the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.
Alternative and Complementary Validation Methods
While SC-XRD is definitive, it requires a high-quality single crystal, which may not always be obtainable. Furthermore, other techniques provide valuable information about the compound in different states (e.g., in solution) and are essential for a comprehensive characterization.
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
¹H NMR : Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, one would expect characteristic signals for the methyl group, the pyrazole ring protons, and the phenyl ring protons.
-
¹³C NMR : Shows the number of unique carbon environments in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Place the tube in an NMR spectrometer (e.g., 300 or 400 MHz). Acquire ¹H and ¹³C spectra. Further 2D experiments like COSY and HMBC can be performed to establish proton-proton and proton-carbon connectivities, respectively.
-
Data Analysis : Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (Hz).
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. The method depends on the ionization technique (e.g., direct infusion for Electrospray Ionization - ESI, or on a probe for Electron Ionization - EI).
-
Ionization : The sample is ionized (e.g., ESI, EI). EI is a common technique that provides a characteristic fragmentation pattern.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool.[1] It can be used to:
-
Optimize the molecular geometry to predict bond lengths and angles.
-
Calculate theoretical NMR chemical shifts, which can be compared with experimental data for structure confirmation.[2]
-
Predict vibrational frequencies to aid in the interpretation of infrared (IR) spectra.
Protocol: DFT Calculation
-
Structure Input : Build the proposed 3D structure of this compound using molecular modeling software.
-
Calculation Setup : Choose a theoretical level (e.g., B3LYP functional) and a basis set (e.g., 6-311++G(d,p)) in a computational chemistry package (e.g., Gaussian).
-
Job Submission : Run a geometry optimization calculation, followed by frequency and NMR shielding calculations.
-
Analysis : Compare the calculated structural parameters and NMR chemical shifts with experimental values.
Comparative Data Summary
The table below summarizes the type of quantitative data obtained from each method for derivatives of this compound, illustrating how these techniques provide complementary information for robust structural validation.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
| Molecular Formula | Inferred from solved structure | Inferred from ¹H, ¹³C, and MS data | C₁₀H₁₀N₂ (from HRMS) | Pre-defined for calculation |
| Molecular Weight | Calculated from formula (e.g., 158.20 g/mol ) | Not directly measured | Observed m/z of molecular ion (e.g., 158.0)[3] | Calculated from formula |
| 3D Geometry | Directly Measured | Inferred from NOE experiments | Inferred from fragmentation | Directly Calculated |
| Bond Lengths (Å) | High precision (e.g., ±0.002 Å) | Not Measured | Not Measured | Predicted values |
| **Bond Angles (°) ** | High precision (e.g., ±0.1°) | Not Measured | Not Measured | Predicted values |
| Unit Cell (Å, °) | a, b, c, α, β, γ | Not Applicable | Not Applicable | Not Applicable |
| ¹H Chemical Shifts (ppm) | Not Applicable | Measured in solution (e.g., Phenyl-H: ~7.2-7.8, Pyrazole-H: ~6.2, Methyl-H: ~2.4)[3] | Not Applicable | Calculated shieldings |
| ¹³C Chemical Shifts (ppm) | Not Applicable | Measured in solution | Not Applicable | Calculated shieldings |
| Connectivity | Directly observed | Determined by 2D NMR (COSY, HMBC) | Inferred from fragmentation | Pre-defined input structure |
Logical Workflow for Structural Elucidation
The validation of a molecular structure is not a linear process but rather an integrated approach where different techniques inform and corroborate one another. X-ray crystallography provides the ultimate proof of structure, but its findings are supported and contextualized by spectroscopic and computational data.
Conclusion
For the structural validation of this compound, X-ray crystallography stands as the most definitive technique, providing an unambiguous 3D map of the molecule. However, a comprehensive and robust validation strategy relies on an orthogonal approach. NMR spectroscopy confirms the molecular framework in solution, mass spectrometry verifies the molecular weight and formula, and computational methods provide theoretical data that corroborates experimental findings. Together, these methods provide the rigorous and multifaceted evidence required by researchers, scientists, and drug development professionals.
References
A Comparative Guide to Pyrazole Synthesis: Knorr's Method vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. The selection of an appropriate synthetic strategy is therefore a critical decision that influences the efficiency, yield, and accessibility of target molecules. This guide presents an objective comparison of the classical Knorr pyrazole synthesis with other prominent methods, providing supporting data and detailed experimental protocols to inform synthetic planning.
At a Glance: A Comparative Overview of Pyrazole Synthesis Methods
The construction of the pyrazole ring can be achieved through several robust strategies. The traditional Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used and reliable method.[1][2] Other significant approaches include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs). Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and control over regioselectivity.
| Synthesis Method | Typical Starting Materials | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis, often requires heating (reflux) | Good to excellent (often >75%) | Readily available starting materials, simple procedure.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[3][4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyls (e.g., chalcones), Hydrazines | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.[2] | Moderate to good (60-90%) | Access to a wide variety of substituted pyrazoles.[2] | May require an additional oxidation step and longer reaction times.[1][2] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., nitrile imines from hydrazonyl chlorides), Dipolarophiles (e.g., alkynes) | Often proceeds at room temperature, can be base-mediated.[2][5] | Good to excellent (up to 95%) | High regioselectivity, mild reaction conditions.[2][5] | May require in-situ generation of the 1,3-dipole; some diazo precursors can be explosive.[1][6] |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine) | Often one-pot, can be catalyzed by acids, bases, or metals.[2][7] | Good to excellent (often >80%) | High efficiency, molecular diversity, operational simplicity.[2][8] | Optimization of reaction conditions for multiple components can be complex.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for key pyrazole synthesis methods. These are intended as representative examples and may require optimization for different substrates.
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from ethyl acetoacetate and phenylhydrazine.[2]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate followed by the phenylhydrazine. Caution: This addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.
-
Transfer the syrup to a beaker and cool it in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir vigorously to induce crystallization. Continue adding diethyl ether in 2 mL portions until precipitation is complete.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis from an α,β-Unsaturated Carbonyl (Chalcone)
This protocol describes the synthesis of a pyrazoline from a chalcone and hydrazine hydrate, which can then be oxidized to the corresponding pyrazole.[2]
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
-
Crushed ice
-
Saturated sodium carbonate solution
Procedure:
-
In a sealed tube, combine the chalcone and hydrazine hydrate in glacial acetic acid.
-
Heat the mixture under reflux in an oil bath for approximately 6.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.
-
Collect the precipitated pyrazoline by vacuum filtration.
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol outlines the synthesis of a tetrasubstituted pyrazole via the Huisgen 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonyl chloride) with an alkyne surrogate.[5]
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a dry reaction vessel, dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 4: Three-Component Synthesis of a Pyrazole Derivative
This protocol provides a general procedure for the one-pot synthesis of a pyrazole derivative using a multicomponent reaction strategy.[2]
Materials:
-
Enaminone
-
Benzaldehyde
-
Hydrazine-HCl
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.
-
Stir the reaction mixture. Heating under reflux for about an hour may be required.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Pyrazole Synthesis: Unveiling the Advantages of 1,3-Dipolar Cycloaddition
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical endeavor. This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. While several synthetic routes to pyrazoles exist, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile strategy. This guide provides an objective, data-driven comparison of 1,3-dipolar cycloaddition with other prominent methods for pyrazole synthesis, offering insights into its distinct advantages.
This comparison guide delves into four key methodologies for pyrazole synthesis:
-
1,3-Dipolar Cycloaddition: A powerful method involving the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile (such as an alkyne).
-
Knorr Pyrazole Synthesis: A classic and widely used method based on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]
-
Synthesis from α,β-Unsaturated Carbonyls: A route that typically involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, often proceeding through a pyrazoline intermediate.[3][4]
-
Multicomponent Reactions (MCRs): Efficient one-pot reactions where three or more reactants combine to form the pyrazole ring, offering high atom economy and diversity.[5][6]
At a Glance: Key Advantages of 1,3-Dipolar Cycloaddition
The primary advantages of employing 1,3-dipolar cycloaddition for pyrazole synthesis lie in its high regioselectivity, mild reaction conditions, and broad substrate scope . Unlike the Knorr synthesis, which can yield regioisomeric mixtures with unsymmetrical dicarbonyls, 1,3-dipolar cycloaddition often provides a single, predictable regioisomer.[1][7] This high degree of control is crucial in the synthesis of complex pharmaceutical intermediates where specific substitution patterns are required. Furthermore, these reactions can frequently be conducted at room temperature, avoiding the harsh heating often necessary for other methods.[8]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of each synthetic method.
Table 1: Comparison of Reaction Conditions and Yields for Pyrazole Synthesis
| Synthesis Method | Typical Reactants | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| 1,3-Dipolar Cycloaddition | Nitrile imine, Alkyne/Alkyne surrogate | Often room temperature, can be base-mediated.[8] | Up to 95%[9] | High regioselectivity, mild conditions.[1] | May require in-situ generation of the 1,3-dipole.[1] |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux).[2] | Good to excellent (often >75%)[1] | Readily available starting materials, simple procedure.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl, Hydrazine | Often a two-step process (pyrazoline formation then oxidation), can require reflux.[3] | Moderate to good (60-90%)[3] | Access to a wide variety of substituted pyrazoles.[10] | May require an additional oxidation step, longer reaction times.[1] |
| Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, hydrazine, etc. | Often one-pot, can be catalyzed by acids, bases, or metals.[5] | Good to excellent (up to 95%) | High efficiency and molecular diversity in a single step.[5] | Optimization can be complex, potential for side reactions. |
Table 2: Regioselectivity Comparison in Pyrazole Synthesis
| Method | Unsymmetrical Substrate Example | Regioisomeric Ratio | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile imine with a trisubstituted bromoalkene | Complete regioselectivity | [8] |
| Knorr Pyrazole Synthesis | 4,4,4-trifluoro-1-arylbutan-1,3-dione with arylhydrazine | 98:2 (in N,N-dimethylacetamide) vs. equimolar (in ethanol) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate experimental design and execution.
Protocol 1: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol describes the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne surrogate.[8]
-
Reactants:
-
α-Bromocinnamaldehyde (1.0 eq)
-
Hydrazonyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
-
Solvent: Dry chloroform or dichloromethane
-
Procedure:
-
Dissolve α-bromocinnamaldehyde and the corresponding hydrazonyl chloride in the chosen dry solvent.
-
Add triethylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 7-10 hours), evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole.
-
Protocol 2: Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and a hydrazine.[11]
-
Reactants:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
-
Solvent & Catalyst: 1-Propanol, Glacial acetic acid (catalytic amount)
-
Procedure:
-
In a suitable flask, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and a few drops of glacial acetic acid.
-
Heat the mixture with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC.
-
Once the ketoester is consumed, add water to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to facilitate precipitation.
-
Collect the product by vacuum filtration and wash with water.
-
Protocol 3: Pyrazole Synthesis from an α,β-Unsaturated Carbonyl
This protocol describes a typical procedure for the synthesis of pyrazolines from chalcones, which can then be oxidized to pyrazoles.
-
Reactants:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
-
Solvent: Ethanol or Acetic Acid
-
Procedure:
-
Dissolve the chalcone in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated pyrazoline by filtration.
-
The isolated pyrazoline may then be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine, air).
-
Protocol 4: Multicomponent Synthesis of Pyrazoles
This protocol details a three-component reaction for the synthesis of 1H-pyrazole derivatives in water.[5]
-
Reactants:
-
Enaminone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Hydrazine hydrochloride (1.0 eq)
-
-
Solvent & Catalyst: Water, Ammonium acetate (catalytic amount)
-
Procedure:
-
To a stirred suspension of hydrazine hydrochloride in water, add ammonium acetate, the enaminone, and benzaldehyde.
-
Heat the reaction mixture at reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the precipitated product by filtration and recrystallize from ethanol.
-
Visualization of Synthetic Strategies
The choice of a synthetic method is often guided by factors such as desired substitution pattern, availability of starting materials, and the importance of regiochemical control. The following diagram illustrates a decision-making workflow for selecting an appropriate pyrazole synthesis method.
Caption: Decision workflow for pyrazole synthesis.
Conclusion
While traditional methods like the Knorr synthesis remain valuable for their simplicity and the use of readily available starting materials, 1,3-dipolar cycloaddition offers significant advantages, particularly for the synthesis of complex, highly substituted pyrazoles where regiochemical purity is paramount.[1] Its mild reaction conditions and high yields make it an attractive and powerful tool for researchers in drug discovery and development. For rapid library synthesis and the generation of molecular diversity, multicomponent reactions present an efficient alternative. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired level of synthetic control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. plu.mx [plu.mx]
- 11. chemhelpasap.com [chemhelpasap.com]
Unveiling the Biological Potential: A Comparative Analysis of 3-Methyl-1-phenyl-1H-pyrazole and Its Analogs
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 3-Methyl-1-phenyl-1H-pyrazole and its structurally related analogs, supported by experimental data and detailed methodologies.
The core structure of this compound has been the subject of extensive research, leading to the synthesis of numerous derivatives with a wide spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of various substituents on the pyrazole and phenyl rings allows for the fine-tuning of their biological effects, highlighting the importance of structure-activity relationship (SAR) studies in this class of compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of this compound analogs across different therapeutic areas.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1] One of the crucial pathways implicated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in immunity, hematopoiesis, and cell growth.[2] Dysregulation of this pathway is linked to various cancers.[2]
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3f | JAK1, JAK2, JAK3 Inhibitor | PC-3, HEL, K562, MCF-7, MOLT4 | Prostate, Erythroleukemia, Myelogenous Leukemia, Breast, T-cell Leukemia | 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3) | [2] |
| 11b | JAKs Inhibitor | HEL, K562 | Erythroleukemia, Myelogenous Leukemia | 0.35 µM (HEL), 0.37 µM (K562) | [2] |
| 6c | Tubulin Polymerization Inhibitor | SK-MEL-28 | Melanoma | 3.46 µM | [3] |
| Compound IV | Tubulin Polymerization Inhibitor | Four cancer cell lines | - | Average 3.0 µM | [3] |
| L2 | Cytotoxic Agent | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 µM | [4] |
| L3 | Cytotoxic Agent | MCF-7 | Breast Cancer | 81.48 ± 0.89 µM | [4] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]
| Compound | Target/Class | Assay | Inhibition/Activity | Reference |
| 3,5-diarylpyrazoles | COX-2 Inhibitor | In vitro COX-2 inhibition | IC50 = 0.01 μM | [5] |
| pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibitor | In vitro inhibition | IC50 = 0.03 μM (COX-2), 0.12 μM (5-LOX) | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibitor | In vitro COX-1/COX-2 inhibition | IC50 = 0.02 μM (COX-2), 4.5 μM (COX-1) | [5] |
| Various Pyrazoles | Anti-inflammatory | Carrageenan-induced paw edema | 65–80% edema reduction at 10 mg/kg | [5] |
| Compound 2g | Lipoxygenase Inhibitor | In vitro LOX inhibition | IC50 = 80 µM | [6] |
Antimicrobial Activity
The pyrazole nucleus is a constituent of several compounds exhibiting potent antimicrobial and antifungal activities.[7][8]
| Compound | Organism | Activity | Reference |
| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide derivatives | Various bacteria and fungi | Screened for antimicrobial activities | [7] |
| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole derivatives | Various bacteria and fungi | Evaluated for antimicrobial activity | [9] |
| Hydrazones 21a–c and 22 | Various bacteria and fungi | Remarkable antibacterial and antifungal activities | [10] |
| Compound 21a | Various bacteria and fungi | MIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal) | [10] |
Anticonvulsant Activity
Certain analogs of this compound have been synthesized and evaluated for their anticonvulsant effects.[11][12]
| Compound Series | Model | Activity | Reference |
| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides | Maximal electroshock seizure (MES) & subcutaneous pentylenetetrazol (scPTZ) | Protection from seizures at 30, 100, and 300 mg/kg | [11] |
| Substituted pyrazoles (e.g., 7h) | MES & scPTZ | Significant anticonvulsive activity | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[13]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Maximal Electroshock Seizure (MES) Test in Mice
This is a common preclinical model to screen for anticonvulsant activity.
-
Animal Preparation: Mice are used for the study. The test compounds are administered intraperitoneally at various doses.[11][12]
-
Electroshock Application: After a specific time (e.g., 30 minutes), a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered as a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED50) can be calculated.
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [tutvital.tut.ac.za]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore a critical endeavor in drug discovery and development. The choice of catalyst is paramount in optimizing reaction outcomes, including yield, reaction time, and adherence to green chemistry principles. This guide provides an objective comparison of various catalysts for pyrazole synthesis, supported by experimental data, to inform synthetic strategy.
Performance Comparison of Catalysts
The selection of a catalyst significantly impacts the efficiency of pyrazole synthesis. The following tables summarize quantitative data for different catalytic systems, focusing on the classical Knorr pyrazole synthesis and modern multicomponent reactions (MCRs).
Knorr Pyrazole Synthesis & Related Condensations
The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental method for accessing the pyrazole core. Various catalysts have been employed to improve the efficiency and environmental footprint of this reaction.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Glacial Acetic Acid | Acetylacetone, Hydrazine Hydrate | Water | < 50 | 3 hours | > 90 | [1] |
| Hydrazine Sulfate / NaOH | Acetylacetone, Hydrazine Sulfate | 10% Aqueous NaOH | 15 | 1.5 hours | 77-81 | [1] |
| Ammonium Chloride | Acetylacetone, Hydrazine | Ethanol | Reflux | - | - | [2] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-70 | Acetylacetone, Phenylhydrazine | Water | Room Temp. | 15 min | 94 | [3] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | - | - | - | 95 | [4][5][6] |
| Solvent-Free | ||||||
| Carbazic Acid | Acetylacetone, Hydrazinium Carboxylate | Neat | 70 | 0.3 hours | 99 | [1] |
Multicomponent Synthesis of Pyranopyrazoles
Multicomponent reactions (MCRs) offer a highly efficient route to complex pyrazole-fused heterocycles, such as pyranopyrazoles, in a single synthetic operation. These reactions are often promoted by a variety of catalysts.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nanocatalysts | ||||||
| Fe₃O₄@CoFe-LDH | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ethanol | 70 | 30 min | up to 91 | [7][8] |
| Ag/La-ZnO | Aryl Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Solvent-free (grinding) | Room Temp. | 10-25 min | High | [9] |
| ZnFe₂O₄ NPs (8 mol%) | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Neat | 80 | 9-19 min | 87-92 | [10] |
| Green Catalysts | ||||||
| Natural Asphalt Oxide-grafted Carboxylic Acid | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water | - | 20-50 min | 90-97 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Knorr pyrazole synthesis and a multicomponent synthesis of pyranopyrazoles.
Protocol 1: Knorr Pyrazole Synthesis using Glacial Acetic Acid
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine, a variation of the Knorr synthesis.[12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12][13]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[12][13]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[12][13]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[13]
Protocol 2: Multicomponent Synthesis of Pyranopyrazoles using a Nanocatalyst
This protocol describes a one-pot, four-component synthesis of pyranopyrazole derivatives catalyzed by Ag/La-ZnO core–shell nanoparticles under solvent-free conditions.[9]
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Malononitrile (1 mmol)
-
Ag/La-ZnO nanoparticles (catalyst)
Procedure:
-
In a mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and a catalytic amount of Ag/La-ZnO nanoparticles.
-
Grind the mixture using a pestle for 10–25 minutes at ambient room temperature.[9]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (60:40).[9]
-
Upon completion, allow the mixture to cool to room temperature.
-
Separate the nanocatalyst by gravity filtration.[9]
-
Recrystallize the crude pyrazole product from the filtrate using hot ethanol to afford the pure compound.[9]
Visualizing Synthetic Pathways
Diagrams illustrating reaction mechanisms and experimental workflows can provide a clear and concise understanding of the synthetic processes.
Caption: General mechanism of the Knorr pyrazole synthesis.[13]
Caption: A typical experimental workflow for the multicomponent synthesis of pyranopyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyrano[2,3-c]pyrazole Derivatives [jsynthchem.com]
- 9. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
Confirming the Molecular Weight of Pyrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise determination of the molecular weight of newly synthesized pyrazole derivatives is a critical step in compound verification and characterization. Mass spectrometry stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of various mass spectrometry-based methods for confirming the molecular weight of pyrazole derivatives, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing pyrazole derivatives depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability, polarity), the complexity of the sample matrix, and the desired level of quantitative accuracy. The following table summarizes the performance of commonly used ionization and separation techniques.
| Technique | Ionization Method | Key Advantages | Key Limitations | Typical Adducts/Ions Observed | Mass Accuracy |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Excellent for volatile and thermally stable pyrazoles; provides detailed structural information through fragmentation.[1] | Not suitable for non-volatile or thermally labile derivatives; extensive fragmentation can sometimes lead to the absence of a clear molecular ion peak.[1] | Molecular ion (M⁺•), characteristic fragments (e.g., loss of HCN, N₂).[1][2] | Low Resolution |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | Broad applicability to a wide range of pyrazole derivatives, including polar and non-volatile compounds; soft ionization preserves the molecular ion. | Susceptible to ion suppression from matrix components; may require careful optimization of solvent systems. | Protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), or deprotonated molecule ([M-H]⁻). | High or Low Resolution |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar and more volatile pyrazoles that are not efficiently ionized by ESI.[3] | Can be thermally harsh, potentially causing degradation of labile compounds. | Primarily protonated molecules ([M+H]⁺).[3] | High or Low Resolution | |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) | MALDI | High throughput and tolerance to salts and buffers; suitable for a wide range of molecular weights.[4] | Co-crystallization with the matrix can be challenging for some small molecules; quantitative analysis can be less precise than LC-MS.[4] | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[4] | High Resolution |
| High-Resolution Mass Spectrometry (HRMS) | ESI, APCI, MALDI | Provides highly accurate mass measurements (typically <5 ppm error), enabling unambiguous determination of elemental composition.[5][6] | Higher instrument cost and complexity. | Same as the corresponding ionization technique. | <5 ppm |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of pyrazole derivatives using various mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable pyrazole derivatives.
1. Sample Preparation:
-
Dissolve the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize polar functional groups (e.g., -NH, -OH) to increase volatility.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
3. Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern to confirm the structure. Common fragmentations for pyrazoles include the loss of HCN and N₂.[1][2]
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This is a versatile method for a wide range of pyrazole derivatives.
1. Sample Preparation:
-
Dissolve the pyrazole derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrument Parameters:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-1000.
-
3. Data Analysis:
-
Identify the protonated molecule ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).
-
For high-resolution instruments, calculate the elemental composition from the accurate mass measurement.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
The following provides an example of data obtained from HRMS analysis of a pyrazole derivative.
Table 1: Example of High-Resolution Mass Spectrometry Data for a Pyrazole Derivative
| Compound | Molecular Formula | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) |
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 97.0766 ([M+H]⁺) | 97.0759 ([M+H]⁺) | -7.2 |
Data adapted from a study on pyrazole-based compounds.
Experimental Workflow and Logical Relationships
The general workflow for confirming the molecular weight of pyrazole derivatives using mass spectrometry involves several key stages, from sample preparation to final data interpretation. The logical relationship between these stages is crucial for obtaining accurate and reliable results.
Caption: General workflow for the mass spectrometry analysis of pyrazole derivatives.
Alternative and Complementary Techniques
While mass spectrometry is the primary tool for molecular weight determination, other analytical techniques provide complementary structural information that, when used in conjunction with MS, offer a comprehensive characterization of pyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms within the molecule, confirming the carbon-hydrogen framework.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, confirming not only the molecular weight but also the precise spatial arrangement of atoms.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to corroborate the molecular formula determined by HRMS.
By integrating data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural elucidation and molecular weight confirmation of novel pyrazole derivatives, a crucial step in the journey from discovery to application.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its presence in numerous compounds with significant anti-inflammatory properties.[1][2] The therapeutic efficacy of these derivatives is primarily attributed to their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological mechanisms.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is typically evaluated through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize quantitative data for a selection of pyrazole derivatives, allowing for a direct comparison of their potency and selectivity.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) suggests a potentially better safety profile with reduced gastrointestinal side effects.[2]
| Compound/Derivative | Class | Target | IC50 (µM) | COX-2 Selectivity Index | Reference |
| Celecoxib | Diarylpyrazole | COX-2 | 0.04 | >30 | [Celecoxib DrugBank] |
| SC-558 | Diarylpyrazole | COX-2 | 0.009 | 1000 | [SC-558 Product Page] |
| Phenylbutazone | Pyrazolidinedione | COX-1/COX-2 | 4.3 (COX-1), 2.3 (COX-2) | 0.53 | [Phenylbutazone DrugBank] |
| Compound 6b | Pyrazole-substituted heterocycle | - | - | - | [3] |
| Compound 7b | Pyrazole-substituted heterocycle | - | - | - | [3] |
| Compound 9b | Pyrazole-substituted heterocycle | - | - | - | [3] |
| Pyrazole-thiazole hybrid | Hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | - | [1] |
| 3,5-diarylpyrazoles | Diarylpyrazole | COX-2 | 0.01 | - | [1] |
| Pyrazolo-pyrimidine | Hybrid | COX-2 | 0.015 | - | [1] |
| Compound 5f | Pyrazole-pyridazine hybrid | COX-2 | 1.50 | 9.56 | [4] |
| Compound 6f | Pyrazole-pyridazine hybrid | COX-2 | 1.15 | 8.31 | [4] |
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard acute inflammation assay in rodents. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.
| Compound/Derivative | Dose | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |
| Compound 6b | - | 89.57% | Indomethacin (72.99%), Celecoxib (83.76%) | [3] |
| Compound 2a | - | 84.39% | Indomethacin (72.99%), Celecoxib (83.76%) | [3] |
| Compound 7b | - | 86.37% | Indomethacin (72.99%), Celecoxib (83.76%) | [3] |
| Compound 9b | - | 85.23% | Indomethacin (72.99%), Celecoxib (83.76%) | [3] |
| Pyrazole-thiazole hybrid | - | 75% | - | [1] |
| Various Pyrazoles | 10 mg/kg | 65-80% | Indomethacin (55%) | [1] |
| Compound N7 | - | - | Relative to Celecoxib: 1.13 | [5] |
| Compound N9 | - | - | Relative to Celecoxib: 1.08 (after 1h) | [5] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of pyrazole derivatives is centered on the modulation of key signaling cascades. The following diagrams illustrate the primary pathways targeted by these compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The inhibition is determined by measuring the reduction in the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate.
Procedure:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer.
-
Compound Incubation: The test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).
-
Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
Principle: This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling (edema) induced by the injection of carrageenan, an inflammatory agent.
Procedure:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test pyrazole derivatives, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Conclusion
This comparative guide highlights the significant anti-inflammatory potential of pyrazole derivatives. The presented data demonstrates a range of activities, from potent and selective COX-2 inhibitors to dual COX/5-LOX inhibitors, with substantial efficacy in both in vitro and in vivo models. The structure-activity relationships within the pyrazole class allow for fine-tuning of potency and selectivity, offering a promising avenue for the development of novel anti-inflammatory agents with improved therapeutic profiles. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating 3-Methyl-1-phenyl-1H-pyrazole from its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a detailed spectroscopic comparison of 3-methyl-1-phenyl-1H-pyrazole and its key isomers, 5-methyl-1-phenyl-1H-pyrazole and 4-methyl-1-phenyl-1H-pyrazole. By leveraging nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we can effectively distinguish these closely related molecules. This report presents a summary of experimental data, detailed methodologies for these crucial analytical techniques, and a visual workflow to guide the comparative analysis.
The position of the methyl group on the pyrazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these isomers. Understanding these subtle differences is paramount for unambiguous identification in synthesis, quality control, and metabolic studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The data highlights the distinct shifts and patterns that enable their differentiation.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) - Pyrazole-H | δ (ppm) - Phenyl-H | δ (ppm) - Methyl-H |
| This compound | 6.23 (d, 1H, H-4), 7.79 (d, 1H, H-5) | 7.23-7.64 (m, 5H) | 2.37 (s, 3H) |
| 5-Methyl-1-phenyl-1H-pyrazole | 6.10 (d, 1H, H-4), 7.55 (d, 1H, H-3) | 7.20-7.50 (m, 5H) | 2.30 (s, 3H) |
| 4-Methyl-1-phenyl-1H-pyrazole | 7.50 (s, 1H, H-3), 7.65 (s, 1H, H-5) | 7.18-7.45 (m, 5H) | 2.15 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) - Pyrazole Carbons | δ (ppm) - Phenyl Carbons | δ (ppm) - Methyl Carbon |
| This compound | 107.5 (C-4), 128.8 (C-5), 151.0 (C-3) | 119.0, 126.5, 129.2, 139.8 | 13.5 |
| 5-Methyl-1-phenyl-1H-pyrazole | 106.4 (C-4), 140.2 (C-3), 141.5 (C-5) | 124.0, 126.4, 128.3, 139.4 | 11.8 |
| 4-Methyl-1-phenyl-1H-pyrazole | 118.5 (C-4), 129.0 (C-5), 138.6 (C-3) | 125.5, 129.0, 132.3, 135.9 | 8.1 |
Table 3: Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3060 (Ar C-H), ~2925 (Alkyl C-H), ~1598 (C=N), ~1505 (C=C) |
| 5-Methyl-1-phenyl-1H-pyrazole | ~3055 (Ar C-H), ~2920 (Alkyl C-H), ~1600 (C=N), ~1510 (C=C) |
| 4-Methyl-1-phenyl-1H-pyrazole | ~3065 (Ar C-H), ~2920 (Alkyl C-H), ~1605 (C=N), ~1515 (C=C) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 158 [M]⁺ | 157, 130, 115, 91, 77 |
| 5-Methyl-1-phenyl-1H-pyrazole | 158 [M]⁺ | 157, 130, 115, 91, 77 |
| 4-Methyl-1-phenyl-1H-pyrazole | 158 [M]⁺ | 157, 130, 115, 91, 77 |
Note: While the mass spectra of these isomers show the same molecular ion peak, subtle differences in the relative intensities of fragmentation peaks may be observed under high-resolution conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pyrazole isomer was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid pyrazole sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), were correlated with specific bond vibrations to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source on a mass spectrometer. The sample was introduced via direct infusion or through a gas chromatography (GC) inlet. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-300.
-
Data Analysis: The molecular weight was confirmed from the molecular ion peak [M]⁺. The fragmentation pattern was analyzed to provide further structural information and to distinguish between isomers based on the relative abundance of fragment ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its isomers.
Caption: Workflow for the synthesis and comparative spectroscopic analysis of pyrazole isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its isomers. The distinct chemical shifts in both ¹H and ¹³C NMR spectra, arising from the different positions of the methyl group, are the most definitive characteristics for identification. While IR and MS data provide valuable confirmatory information, the detailed structural insights from NMR are indispensable for the precise characterization of these closely related heterocyclic compounds. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers working with pyrazole derivatives.
Safety Operating Guide
Proper Disposal of 3-Methyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7), fostering a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care. Adherence to standard laboratory personal protective equipment (PPE) guidelines is mandatory. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Hand Protection | Chemical-impermeable gloves, inspected prior to use. | [1] |
| Body Protection | Fire/flame resistant and impervious clothing. | [1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |
| Hygiene Measures | Wash hands thoroughly after handling.[1] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2][3] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not discharge to sewer systems.[1][2]
Step 2: Container Management
Ensure that waste containers are suitable and closed for disposal.[1][2] They should be stored in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2]
Step 3: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a detailed inventory of the waste, including the chemical name and quantity. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
Contaminated Packaging Disposal
Containers of this compound can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and may not be complete. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable federal, state, and local regulations is essential.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1-phenyl-1H-pyrazole
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 3-Methyl-1-phenyl-1H-pyrazole. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
When working with this compound, a comprehensive understanding of its hazard profile and the requisite personal protective equipment (PPE) is paramount. This aromatic heterocyclic compound necessitates careful handling to prevent skin and eye irritation, as well as potential respiratory tract irritation.[1][2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile) | To avoid skin contact, which can lead to irritation.[1] | |
| Body Protection | Protective clothing/Laboratory coat | To prevent contamination of personal clothing and skin.[1][2] | |
| Respiratory | Full-face respirator (if exposure limits are exceeded) | To be used in situations with inadequate ventilation or risk of dust/aerosol formation. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don the prescribed PPE as detailed in the table above.
-
Inspect gloves for any signs of damage or degradation prior to use.[1]
3. Handling the Compound:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to minimize ignition risks.[1]
-
After handling, wash hands and any exposed skin thoroughly.[2]
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it segregated from incompatible materials such as oxidizing agents.[2]
Disposal Plan: A Clear Path to Safe Waste Management
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.
-
The label must include the chemical name and appropriate hazard warnings.
-
Any materials, such as weighing paper or gloves, that are grossly contaminated with the compound should be placed in the same designated solid waste container.
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be secure and away from incompatible materials.
3. Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[3]
-
Follow your institution's established procedures for requesting hazardous waste pickup and disposal.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
